molecular formula C8H12N2 B1364138 6-Propylpyridin-2-amine CAS No. 41995-29-3

6-Propylpyridin-2-amine

Cat. No.: B1364138
CAS No.: 41995-29-3
M. Wt: 136.19 g/mol
InChI Key: JDRTXRTVJTWITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propylpyridin-2-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRTXRTVJTWITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194801
Record name 6-Propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41995-29-3
Record name 6-Propyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41995-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Propylpyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-propylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Propyl-2-pyridinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR4LXX6KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Propylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound (CAS No: 41995-29-3), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of synthetic strategies, from classical methodologies to modern catalytic systems. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and evaluates the comparative advantages of each approach to inform rational synthetic design.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring a propyl group at the 6-position and an amino group at the 2-position.[4] This structure imparts a combination of lipophilicity and nucleophilicity, making it a valuable building block in organic synthesis.[1] Its primary applications lie in the development of biologically active molecules. In the pharmaceutical sector, it serves as a crucial intermediate for synthesizing compounds targeting neurological disorders.[1] Furthermore, its utility extends to the formulation of advanced agrochemicals, where it contributes to the efficacy of crop protection agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41995-29-3[2]
Molecular Formula C₈H₁₂N₂[4]
Molecular Weight 136.2 g/mol [1]
Appearance Yellow or brown liquid[1]
Boiling Point 67 °C @ 0.15 Torr[2][4]
pKa 6.97 ± 0.24 (Predicted)[2]

The strategic importance of this compound necessitates robust and scalable synthetic methods. This guide will explore the primary pathways for its synthesis, focusing on the Chichibabin reaction and nucleophilic aromatic substitution (SNAr) of 2-halopyridines, providing both theoretical understanding and practical, field-proven protocols.

Overview of Primary Synthetic Strategies

The synthesis of 2-aminopyridines, including this compound, is dominated by two principal strategies. The choice between these routes depends on factors such as scale, available starting materials, safety considerations, and desired purity.

  • The Chichibabin Reaction : A historical and direct method involving the amination of a pyridine ring with sodium amide (NaNH₂).[5] While direct, this reaction requires harsh conditions and poses significant safety challenges, particularly at an industrial scale.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr) : A more modern and versatile two-step approach. This pathway first involves the synthesis of an activated precursor, typically 2-chloro- or 2-bromo-6-propylpyridine, followed by substitution with an amine source.[8] This route offers greater control and generally proceeds under milder conditions than the Chichibabin reaction.

Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.

G cluster_chichibabin Considerations for Chichibabin cluster_snar Considerations for SNAr start Start: Synthesize This compound chichibabin Route 1: Chichibabin Reaction start->chichibabin Direct Amination snar Route 2: Nucleophilic Aromatic Substitution (SNAr) start->snar Two-Step Approach chich_pros Pros: - Direct, one-pot reaction chich_cons Cons: - Harsh conditions (high temp.) - Hazardous reagent (NaNH₂) - Hydride elimination precursor Step 2a: Synthesize 2-Halo-6-propylpyridine Precursor snar->precursor Requires Precursor snar_pros Pros: - Milder conditions - Higher regioselectivity - More scalable snar_cons Cons: - Multi-step process - Requires synthesis of halopyridine amination Step 2b: Amination of 2-Halo-6-propylpyridine precursor->amination

Caption: Decision workflow for synthesizing this compound.

Route 1: The Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction facilitates the direct amination of electron-deficient pyridine rings.[5][9] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism and Rationale

The pyridine ring is activated towards nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen. The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide, attacks the C2 position of 2-propylpyridine.[5] This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[5][7] Aromaticity is restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to liberate hydrogen gas (H₂).[5]

G cluster_reactants Reactants cluster_intermediate σ-Complex Intermediate cluster_products Products cluster_workup Aqueous Workup pyridine 2-Propylpyridine amide + NaNH₂ intermediate Anionic σ-adduct (Meisenheimer-like) amide->intermediate Nucleophilic Attack at C2 product Sodium salt of This compound intermediate->product Hydride (H⁻) Elimination h2 + H₂ (gas) final_product This compound product->final_product Protonation

Caption: Mechanism of the Chichibabin amination reaction.

Experimental Considerations and Protocol

The Chichibabin reaction is notoriously demanding. It requires strictly anhydrous conditions, as sodium amide reacts violently with water.[6] High temperatures (120-150°C) are typically necessary when using inert solvents like xylene or toluene.[9]

Protocol 1: Chichibabin Synthesis of this compound

  • Disclaimer: This reaction is hazardous and should only be performed by trained personnel with appropriate safety measures, including an inert atmosphere and blast shields.

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus must be flame-dried under a stream of nitrogen.

  • Reagents: To the flask, add anhydrous xylene followed by finely powdered sodium amide (NaNH₂) (1.2 equivalents).

  • Reaction Initiation: Heat the stirred suspension to 120°C. Slowly add 2-propylpyridine (1.0 equivalent) dropwise over 1 hour, maintaining the temperature between 125-130°C.

  • Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete after 4-6 hours, once H₂ evolution ceases.

  • Quenching: Cool the reaction mixture to below 100°C. With extreme caution , slowly add water to quench the unreacted sodium amide and hydrolyze the resulting sodium salt. This process is highly exothermic and releases ammonia gas.

  • Work-up: Separate the organic layer. Extract the aqueous layer with xylene or toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Table 2: Comparison of Chichibabin Reaction Parameters

ParameterConditionRationale / Causality
Amide Reagent Sodium Amide (NaNH₂)Strong nucleophile and base required for the reaction.[5]
Solvent Anhydrous Xylene/TolueneHigh boiling point and inert to NaNH₂.[9]
Temperature 120-150 °CProvides the necessary activation energy for the reaction to proceed.[9]
Atmosphere Inert (Nitrogen/Argon)Prevents the violent reaction of NaNH₂ with atmospheric moisture.[6]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route is a more controlled and often higher-yielding alternative to the Chichibabin reaction. It involves the preparation of a 2-halo-6-propylpyridine intermediate, which is then subjected to amination. The halogen atom at the 2-position acts as a good leaving group, facilitating nucleophilic substitution.[10]

Step A: Synthesis of 2-Chloro-6-propylpyridine

The most common precursor for the SNAr route is the corresponding 2-halopyridine. 2-Chloro-6-propylpyridine can be synthesized from the commercially available 2-amino-6-picoline via a Sandmeyer-type reaction, followed by alkylation. A more direct route starts from 2,6-dichloropyridine.

Protocol 2: Synthesis of 2-Chloro-6-propylpyridine via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous THF. Slowly add a solution of 1-bromopropane (1.1 equivalents) in anhydrous THF to initiate the formation of propylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard solution to 0°C. In a separate flask, dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF. Transfer this solution via cannula into the Grignard reagent solution at a rate that maintains the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford 2-chloro-6-propylpyridine.

Step B: Amination of 2-Chloro-6-propylpyridine

With the halo-pyridine precursor in hand, the final step is the introduction of the amino group. This is a classic SNAr reaction where an ammonia source displaces the chloride.[8] The reaction is often catalyzed by a copper salt, which facilitates the C-N bond formation.

G start Start: 2-Chloro-6-propylpyridine reagents Reagents: - Aqueous Ammonia (NH₃·H₂O) - Copper(I) Oxide (Cu₂O) catalyst - Solvent (e.g., Ethylene Glycol) start->reagents conditions Reaction Conditions: - Sealed vessel - 150-180°C - 8-12 hours reagents->conditions workup Work-up & Purification: 1. Cool and dilute with water 2. Extract with organic solvent 3. Dry and concentrate 4. Vacuum Distillation conditions->workup product Final Product: This compound workup->product

Caption: Experimental workflow for the amination of 2-Chloro-6-propylpyridine.

Protocol 3: Copper-Catalyzed Amination

  • Setup: In a high-pressure reaction vessel, combine 2-chloro-6-propylpyridine (1.0 equivalent), concentrated aqueous ammonia (10-15 equivalents), and a catalytic amount of copper(I) oxide (Cu₂O) (0.05 equivalents).

  • Reaction: Seal the vessel and heat the mixture to 160-170°C with vigorous stirring for 10 hours. The internal pressure will increase significantly.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure this compound.

Modern Catalytic Approaches: A Brief Outlook

For researchers in drug development, efficiency and substrate scope are paramount. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent the state-of-the-art for C-N bond formation.[11] These methods can be applied to the synthesis of this compound, often providing higher yields and tolerating a wider range of functional groups than traditional methods.

A typical Buchwald-Hartwig amination would involve reacting 2-chloro-6-propylpyridine with an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst (like Pd₂(dba)₃) and a specialized phosphine ligand (such as Xantphos or RuPhos).[11][12] While the setup is more complex and the reagents are more expensive, this method offers unparalleled efficiency and mild reaction conditions.

Comparative Summary of Synthetic Routes

The optimal synthetic route depends heavily on the specific requirements of the laboratory or production facility.

Table 3: Comparison of Synthesis Routes for this compound

FeatureRoute 1: ChichibabinRoute 2: SNAr (from Halopyridine)
Number of Steps 12 (or more, depending on precursor)
Key Reagents Sodium Amide2-Halo-6-propylpyridine, Ammonia, Cu catalyst
Reaction Conditions High Temperature (120-150°C), AnhydrousModerate to High Temperature (160-170°C), High Pressure
Key Advantages Direct, atom-economicalMilder, more controlled, generally higher yielding
Key Disadvantages Hazardous reagents, harsh conditions, potential for side reactionsMulti-step, requires precursor synthesis
Scalability Poor, due to safety concernsGood to Excellent

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The classical Chichibabin reaction offers a direct, one-pot conversion but is hampered by severe safety and environmental concerns. The more contemporary nucleophilic aromatic substitution (SNAr) route, proceeding via a 2-halo-6-propylpyridine intermediate, presents a more controlled, scalable, and generally safer alternative, making it the preferred method in most modern research and industrial settings. Further advancements using palladium-catalyzed amination offer even greater efficiency and scope, solidifying the importance of catalytic science in the synthesis of valuable heterocyclic intermediates. The choice of synthesis should be guided by a thorough assessment of scale, safety infrastructure, cost, and desired purity.

References

An In-depth Technical Guide to 6-Propyl-pyridin-2-ylamine (CAS No. 41995-29-3): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Propyl-pyridin-2-ylamine (CAS No. 41995-29-3), a versatile pyridine derivative with significant potential in pharmaceutical and chemical research. While specific experimental data for this compound remains somewhat elusive in publicly available literature, this document consolidates established synthetic strategies for analogous compounds, outlines expected analytical characterization, and explores its putative applications, particularly in the context of drug discovery for neurological disorders. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of 6-Propyl-pyridin-2-ylamine and its derivatives.

Introduction: The Significance of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an alkyl substituent, such as a propyl group at the 6-position, can significantly influence the compound's lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. 6-Propyl-pyridin-2-ylamine, in particular, is noted as a valuable intermediate in the synthesis of molecules targeting the central nervous system.[3]

Synthetic Methodologies for 6-Propyl-pyridin-2-ylamine

While a specific, detailed experimental protocol for the synthesis of 6-Propyl-pyridin-2-ylamine is not extensively documented in readily accessible scientific literature, several established methods for the synthesis of 2-amino-alkylpyridines can be logically applied. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Copper-Catalyzed Amination of 6-Bromo-2-propylpyridine

A highly effective and versatile method for the synthesis of aminopyridines is the copper-catalyzed amination of the corresponding bromopyridine.[4] This approach offers good yields and functional group tolerance.

Experimental Protocol:

  • Reaction Setup: To a Schlenck tube under an inert argon atmosphere, add copper(I) oxide (Cu₂O, e.g., 5 mol%), the starting material 6-bromo-2-propylpyridine (1.0 equiv), potassium carbonate (K₂CO₃, e.g., 2.0 equiv), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, e.g., 10 mol%).

  • Solvent and Reagents: Add ethylene glycol as the solvent, followed by an aqueous solution of ammonia (e.g., 28% solution, 20 equiv).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 60-100 °C, for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford 6-Propyl-pyridin-2-ylamine.[4]

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

  • Copper(I) Oxide: A common and effective catalyst for C-N bond formation.

  • Potassium Carbonate: Acts as a base to neutralize the HBr formed during the reaction.

  • DMEDA: A bidentate ligand that stabilizes the copper catalyst and facilitates the amination reaction.

  • Ethylene Glycol: A high-boiling polar solvent suitable for this type of reaction.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 6-Bromo-2-propylpyridine 6-Bromo-2-propylpyridine Reaction_Vessel Schlenck Tube (Inert Atmosphere) 60-100 °C, 16-24h 6-Bromo-2-propylpyridine->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Cu2O Cu2O Cu2O->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel DMEDA DMEDA DMEDA->Reaction_Vessel Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction_Vessel Extraction Ethyl Acetate Extraction Reaction_Vessel->Extraction Washing Brine Wash Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product 6-Propyl-pyridin-2-ylamine Purification->Product

Caption: Workflow for the copper-catalyzed amination synthesis.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide (NaNH₂).[5] While effective, this method often requires harsh reaction conditions and can lead to the formation of byproducts.

Conceptual Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-propylpyridine in an inert, high-boiling solvent like N,N-dimethylaniline.

  • Reagent Addition: Carefully add sodium amide in portions under a nitrogen atmosphere.

  • Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) for several hours.

  • Work-up: After cooling, cautiously quench the reaction with water, followed by acidification and subsequent basification to isolate the product. Purification is typically achieved through distillation or crystallization.

Note: The Chichibabin reaction involves the evolution of hydrogen gas and the use of highly reactive sodium amide, necessitating stringent safety precautions.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-Propyl-pyridin-2-ylamine. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds like 2-amino-6-methylpyridine.[6][7]

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to the pyridine ring). Aromatic protons on the pyridine ring will appear as doublets and a triplet. A broad singlet for the NH₂ protons.
¹³C NMR Resonances for the three distinct carbons of the propyl group. Signals for the carbon atoms of the pyridine ring, with the carbon bearing the amino group and the carbon bearing the propyl group being significantly shifted.[8]
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching vibrations for the alkyl and aromatic groups. C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 6-Propyl-pyridin-2-ylamine (C₈H₁₂N₂), which is 136.20 g/mol . Fragmentation patterns would likely involve the loss of the propyl group or parts of it.

Potential Biological Activity and Applications

While specific biological data for 6-Propyl-pyridin-2-ylamine is not extensively published, its structural features suggest several potential areas of application, primarily in drug discovery.

Central Nervous System (CNS) Disorders

The general classification of 6-Propyl-pyridin-2-ylamine as a building block for drugs targeting neurological disorders suggests its potential utility in the development of novel therapeutics for conditions such as:

  • Neurodegenerative Diseases: The aminopyridine scaffold is present in compounds with neuroprotective properties.

  • Psychiatric Disorders: Derivatives of aminopyridines have been investigated for their potential as antidepressant and anxiolytic agents.[9]

The propyl group increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs.

Diagram of Potential Signaling Pathway Modulation:

G 6-Propyl-pyridin-2-ylamine_Derivative 6-Propyl-pyridin-2-ylamine Derivative CNS_Receptor CNS Receptor/ Enzyme Target 6-Propyl-pyridin-2-ylamine_Derivative->CNS_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade CNS_Receptor->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., Neuroprotection) Signaling_Cascade->Cellular_Response Leads to

Caption: Putative mechanism of action for a CNS-active derivative.

Other Potential Applications
  • Agrochemicals: Aminopyridine derivatives are used in the development of pesticides and herbicides.[3]

  • Material Science: The compound can be incorporated into polymers and coatings to enhance their thermal and chemical stability.[3]

Conclusion and Future Directions

6-Propyl-pyridin-2-ylamine is a promising chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While there is a need for more detailed, publicly available experimental data on its synthesis, characterization, and biological activity, the established chemistry of aminopyridines provides a solid foundation for its further investigation. Future research should focus on optimizing the synthesis of this compound, fully characterizing its spectroscopic properties, and exploring its pharmacological profile through in vitro and in vivo studies to validate its potential in the development of therapeutics for neurological and other disorders.

References

An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 6-Propylpyridin-2-amine. It is important to note that, as of the latest literature review, the specific biological targets and signaling pathways of this compound have not been definitively elucidated. Therefore, this document synthesizes information from structurally related pyridine derivatives to propose putative mechanisms and outlines a robust experimental framework for their validation. By examining the structure-activity relationships of similar small molecules, we can infer potential biological activities and guide future research in the characterization of this compound.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it a versatile component for designing ligands that can bind to a wide array of biological targets.[1] The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the ring. The subject of this guide, this compound, features a 2-amino group and a 6-propyl group, which are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Putative Mechanisms of Action Based on Structural Analogs

Based on the known activities of structurally similar aminopyridine derivatives, we can hypothesize several potential mechanisms of action for this compound. These are presented as starting points for experimental investigation.

Kinase Inhibition

The aminopyridine moiety is a common feature in many kinase inhibitors.[2] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions within the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway:

Kinase_Inhibition This compound This compound Kinase ATP-binding pocket Kinase ATP-binding pocket This compound->Kinase ATP-binding pocket Competitive Binding Substrate Phosphorylation Substrate Phosphorylation Kinase ATP-binding pocket->Substrate Phosphorylation Inhibition ATP ATP ATP->Kinase ATP-binding pocket Normal Binding Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response Downregulation

Caption: Putative kinase inhibition by this compound.

Ion Channel Modulation

Aminopyridines are known to modulate the activity of various ion channels, particularly potassium channels. The anticonvulsant effects observed in some 6-alkyl-N,N-disubstituted-2-pyridinamines suggest a potential role in regulating neuronal excitability.[3]

Hypothesized Mechanism: this compound may act as a blocker of voltage-gated potassium channels, leading to a prolongation of the action potential and a reduction in neuronal firing rates. This could be a potential mechanism for anticonvulsant or other neurotropic activities.[3]

Sigma Receptor Modulation

Derivatives of 2-aminopyridine have been shown to exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.[4] The presence of a basic amino group and hydrophobic regions in this compound aligns with the pharmacophore models for sigma receptor ligands.[4]

Hypothesized Signaling Pathway:

Sigma_Receptor_Modulation This compound This compound Sigma Receptor Sigma Receptor This compound->Sigma Receptor Binding Downstream Signaling Cascades Downstream Signaling Cascades Sigma Receptor->Downstream Signaling Cascades Activation/Inhibition Neuromodulation Neuromodulation Downstream Signaling Cascades->Neuromodulation

Caption: Potential sigma receptor modulation by this compound.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-step experimental approach is recommended.

Experimental Workflow Diagram:

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis Phenotypic Screening Phenotypic Screening In vitro Binding Assays In vitro Binding Assays Phenotypic Screening->In vitro Binding Assays Affinity Chromatography Affinity Chromatography Affinity Chromatography->In vitro Binding Assays Computational Docking Computational Docking Computational Docking->In vitro Binding Assays Enzymatic Assays Enzymatic Assays In vitro Binding Assays->Enzymatic Assays Cell-based Reporter Assays Cell-based Reporter Assays Enzymatic Assays->Cell-based Reporter Assays Western Blotting Western Blotting Cell-based Reporter Assays->Western Blotting Phospho-proteomics Phospho-proteomics Western Blotting->Phospho-proteomics Gene Expression Analysis Gene Expression Analysis Phospho-proteomics->Gene Expression Analysis

Caption: A generalized workflow for elucidating the mechanism of action.

Phase 1: Target Identification
  • Phenotypic Screening: Assess the effects of this compound across a panel of cell lines representing different tissues and disease states to identify potential therapeutic areas.

  • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

  • Computational Docking: Perform in silico docking studies against a library of known protein structures to predict potential binding targets.

Phase 2: Target Validation
  • In vitro Binding Assays: Quantify the binding affinity of this compound to the putative targets identified in Phase 1 using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzymatic Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity.

  • Cell-based Reporter Assays: Utilize reporter gene assays to confirm the engagement of the target in a cellular context.

Phase 3: Pathway Analysis
  • Western Blotting: Investigate the phosphorylation status and expression levels of key proteins in the signaling pathways downstream of the validated target.

  • Phospho-proteomics: Employ mass spectrometry-based proteomics to obtain a global view of the changes in protein phosphorylation upon treatment with the compound.

  • Gene Expression Analysis: Use techniques like RNA-sequencing to identify changes in gene expression profiles that are consistent with the proposed mechanism of action.

Summary and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the analysis of its structural analogs provides several plausible hypotheses, including kinase inhibition, ion channel modulation, and sigma receptor binding. The experimental workflow outlined in this guide offers a systematic approach to rigorously test these hypotheses and uncover the definitive biological activity of this compound. Further research, guided by these principles, will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Spectroscopic Profile of 6-Propylpyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Key Pyridine Derivative

6-Propylpyridin-2-amine is a substituted pyridine derivative that holds interest for researchers in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is the bedrock of reliable research and development. Spectroscopic analysis provides the essential, non-destructive toolkit for elucidating the molecular architecture, offering a detailed fingerprint of the compound's identity, purity, and electronic environment.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from close structural analogs—primarily 2-amino-6-methylpyridine and 2-propylpyridine—with fundamental spectroscopic principles to present a robust, predictive profile. This approach, grounded in established chemical knowledge, serves as an authoritative reference for scientists working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

The following sections are designed to not only present the data but also to explain the causality behind the expected spectral features, reflecting a field-proven methodology for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, NMR reveals detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted spectrum for this compound is based on the well-documented spectra of 2-aminopyridine and 2-propylpyridine, adjusting for the combined electronic effects of the amino and propyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~ 7.30Triplet (t)1HH-4The H-4 proton is coupled to both H-3 and H-5, resulting in a triplet. Its downfield shift is characteristic of the electron-deficient pyridine ring.
~ 6.35Doublet (d)1HH-3Coupled only to H-4. This proton is significantly shielded (upfield shift) due to the strong electron-donating effect of the adjacent C2-amino group.
~ 6.25Doublet (d)1HH-5Coupled only to H-4. This proton is also shielded relative to unsubstituted pyridine, influenced by the amino group, but less so than H-3.
~ 4.50Broad Singlet (br s)2H-NH₂The protons of the primary amine often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary significantly with solvent and concentration.
~ 2.65Triplet (t)2H-CH₂- (α-propyl)These protons are adjacent to the pyridine ring and a methylene group, resulting in a triplet. The position is deshielded by the aromatic ring.
~ 1.70Sextet (m)2H-CH₂- (β-propyl)Coupled to the two adjacent methylene protons and the three terminal methyl protons, leading to a complex multiplet, often appearing as a sextet.
~ 0.95Triplet (t)3H-CH₃ (γ-propyl)The terminal methyl group protons are coupled to the adjacent methylene group, resulting in a clean triplet. This is a classic signature of a propyl chain.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted shifts are extrapolated from data for 2-amino-6-methylpyridine and consider the substituent effects of a propyl group.[1][2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Key Insights
~ 161.0C6This carbon, bearing the propyl group, is significantly deshielded. Its chemical shift is similar to the methyl-bearing carbon in the 2-amino-6-methylpyridine analog.[2]
~ 158.5C2The carbon attached to the electron-donating amino group is strongly deshielded. This is a hallmark of 2-aminopyridines.
~ 138.0C4The C4 carbon in the pyridine ring typically resonates in this downfield region.
~ 106.0C5Shielded by the C6-substituent and the C2-amino group.
~ 105.5C3Strongly shielded by the adjacent C2-amino group.
~ 40.0-CH₂- (α-propyl)The alpha-carbon of the propyl group, directly attached to the aromatic ring.
~ 23.5-CH₂- (β-propyl)The central carbon of the propyl chain.
~ 14.0-CH₃ (γ-propyl)The terminal methyl carbon, typically found in the most upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Key parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an invaluable tool for rapidly identifying the presence of key functional groups. For this compound, IR spectroscopy will confirm the presence of the N-H bonds of the amine and the C-H bonds of the aromatic and aliphatic portions.

Predicted IR Absorption Bands

The predicted vibrational frequencies are based on established group frequencies for primary aromatic amines and substituted pyridines.[3][4][5]

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3450 - 3300MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakAromatic C-H StretchPyridine Ring
2960 - 2850Medium-StrongAliphatic C-H StretchPropyl Group (-CH₂, -CH₃)
1650 - 1580StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1450Medium-StrongC=C and C=N Ring StretchingPyridine Ring
1335 - 1250StrongAromatic C-N StretchAr-NH₂
Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the major absorption peaks in the resulting spectrum.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure and highlights the key bonds giving rise to the predicted spectroscopic signals.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectral Data

The molecular formula for this compound is C₉H₁₄N₂.

  • Calculated Monoisotopic Mass: 150.1157 Da

  • Calculated Average Mass: 150.231 g/mol

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

m/zPredicted IonFragmentation PathwaySignificance
150[M]⁺[C₉H₁₄N₂]⁺Molecular Ion (M⁺) : Confirms the molecular weight of the compound.
149[M-1]⁺Loss of a hydrogen radicalA common fragmentation for many organic molecules.
135[M-15]⁺Loss of a methyl radical (•CH₃)Likely from fragmentation within the propyl group, although less favorable than loss of larger fragments.
121[M-29]⁺Loss of an ethyl radical (•C₂H₅)Base Peak Candidate : This corresponds to the loss of the terminal two carbons of the propyl chain (β-cleavage), resulting in a stable benzylic-type cation. This is a very common and favorable fragmentation pathway for alkyl-substituted aromatic rings.
93[C₅H₅N₂]⁺Loss of the entire propyl groupCleavage of the C-C bond between the ring and the propyl side chain.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small molecule analysis. This could be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).

  • Sample Introduction:

    • Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.

    • GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the MS ion source. This is the preferred method for ensuring the spectrum is of a pure compound.

  • Ionization: Use a standard EI energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

  • Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250.

  • Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.

Visualization of the Primary Fragmentation Pathway

The following workflow illustrates the most probable fragmentation leading to the expected base peak.

Fragmentation_Pathway Molecule This compound (M) MolecularIon Molecular Ion [M]⁺ m/z = 150 Molecule->MolecularIon EI (70 eV) FragmentIon Fragment Ion [M-29]⁺ m/z = 121 (Base Peak) MolecularIon->FragmentIon β-Cleavage NeutralLoss Ethyl Radical Loss (•C₂H₅)

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic profile detailed in this guide serves as a foundational tool for any researcher engaged in the synthesis, purification, or application of this compound. By integrating predictive data derived from structural analogs with the fundamental principles of NMR, IR, and Mass Spectrometry, this document provides a robust framework for spectral interpretation and structural validation. The detailed protocols and causal explanations are designed to ensure that experimental work is both efficient and self-validating. As experimental data for this specific compound becomes more widely available, this guide will serve as a valuable benchmark for comparison and confirmation.

References

Introduction: The Strategic Importance of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic and Physical Properties of 6-Propylpyridin-2-amine

A Note on Data Availability: Comprehensive, experimentally validated data for specialty chemicals like this compound is often proprietary or not widely published in public-domain literature. Therefore, this guide utilizes 2-Aminopyridine (CAS 504-29-0) as a well-characterized structural analogue to demonstrate the rigorous scientific methodology and data presentation required by researchers. The principles and experimental protocols detailed herein are directly applicable to the study of this compound.

In modern drug discovery and materials science, a molecule's therapeutic potential or functional application is inextricably linked to its fundamental physicochemical properties. These parameters govern everything from solubility and membrane permeability to crystal packing and formulation stability. For substituted aminopyridines, such as this compound, a thorough understanding of these characteristics is a prerequisite for rational drug design and process development. The presence of the basic pyridine nitrogen and the exocyclic amino group creates a molecule with distinct pH-dependent behavior, while the propyl group introduces lipophilicity that significantly influences its interaction with biological and chemical systems.

This technical guide provides a framework for the characterization of this compound, outlining the critical thermodynamic and physical properties, the state-of-the-art methodologies for their determination, and the scientific rationale behind these experimental choices.

Section 1: Core Physicochemical and Thermodynamic Properties

A quantitative understanding of a compound's properties is the foundation of its scientific evaluation. The data presented below for the analogue, 2-Aminopyridine, serves as a benchmark for the expected values and ranges for similar structures.

Summary of Key Properties
PropertyValue (for 2-Aminopyridine)Significance in Research & Development
Molecular Formula C₅H₆N₂Defines the elemental composition and stoichiometry.
Molecular Weight 94.11 g/mol Critical for all stoichiometric calculations and molar-based assays.
Melting Point 57-59 °CIndicates purity, lattice energy, and polymorphism potential. Defines handling and storage conditions.
Boiling Point 204-210 °CDefines purification parameters (distillation) and thermal stability limits.
Aqueous pKa 6.71 (at 25 °C)Governs the ionization state at physiological pH, impacting solubility, receptor binding, and ADME properties.
LogP (Octanol-Water) 0.04Measures lipophilicity, a key predictor of membrane permeability and pharmacokinetic behavior.
Aqueous Solubility Highly solubleImpacts formulation options, bioavailability, and assay development.

Section 2: Experimental Determination Protocols

The trustworthiness of physicochemical data hinges on the validity of the experimental protocols used for its measurement. The following sections detail robust, self-validating methodologies for characterizing the key properties of aminopyridines.

Thermal Analysis: Melting Point and Phase Behavior

Expertise & Rationale: The melting point is not merely a single value but a reflection of the compound's crystal lattice energy and purity. Differential Scanning Calorimetry (DSC) is the authoritative method for this determination. Unlike simple capillary methods, DSC provides a complete thermodynamic profile, revealing melt onset, peak melting temperature, enthalpy of fusion (ΔHfus), and detecting potential polymorphic transitions or solvent effects. This level of detail is crucial for identifying stable crystalline forms for development.

Step-by-Step DSC Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). This ensures the accuracy and traceability of the measurement.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried compound into a non-hermetic aluminum DSC pan. A low sample mass minimizes thermal gradients.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The heating rate represents a balance between resolution and sensitivity.

  • Data Analysis:

    • Melt Onset: The extrapolated temperature at which the endothermic melting peak deviates from the baseline. This is often reported as the official melting point.

    • Peak Temperature: The temperature at the apex of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to quantify the energy required for the phase transition.

Visualizing the Workflow:

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Prepare 2. Prepare Sample (2-3 mg in Al Pan) Calibrate->Prepare Ensures Accuracy Program 3. Run Thermal Program (10 °C/min Ramp) Prepare->Program Load Sample Analyze 4. Analyze Thermogram Program->Analyze Onset Melt Onset (Tₘ) Analyze->Onset Determine Enthalpy Enthalpy (ΔHfus) Analyze->Enthalpy Integrate Peak

Caption: Workflow for Melting Point Determination via DSC.

Acid-Base Chemistry: pKa Determination

Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized. For an aminopyridine, this value is critical as it dictates the charge state of the molecule in different biological compartments (e.g., stomach vs. intestine). Potentiometric titration is the gold-standard method, providing a direct measure of the compound's buffering capacity against a strong acid or base. The resulting titration curve offers a self-validating system; its shape and inflection point must conform to the Henderson-Hasselbalch equation.

Step-by-Step Potentiometric Titration Protocol:

  • System Preparation: Prepare a 0.01 M solution of the compound in deionized water. Standardize a 0.1 M HCl titrant solution against a primary standard (e.g., TRIS).

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Immerse a calibrated pH electrode and the burette tip.

  • Execution: Titrate the sample with the standardized HCl, adding small, precise aliquots (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (dpH/dV) of the curve; the peak of the derivative plot corresponds to the equivalence point.

Visualizing the Ionization Equilibrium:

The pKa directly describes the equilibrium between the neutral and protonated forms of the aminopyridine.

pKa_Equilibrium cluster_legend Equilibrium Shift Neutral Py-NH₂ (Neutral Base) Dominant at pH > pKa Protonated Py⁺-NH₂ (Conjugate Acid) Dominant at pH < pKa Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ pKa_point pKa ≈ 6.71 [Py-NH₂] = [Py⁺-NH₂]

Caption: Ionization equilibrium of an aminopyridine around its pKa.

Section 3: Conclusion and Forward Outlook

The methodologies and principles outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. By employing these self-validating experimental protocols, researchers can generate high-quality, reliable data essential for advancing drug discovery programs and materials science applications. The insights gained from this foundational analysis—from predicting in vivo behavior based on pKa and LogP to ensuring solid-state stability through thermal analysis—are indispensable for making informed, data-driven decisions in any scientific endeavor involving this compound.

A Technical Guide to the Biological Activities of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse chemical modifications have made it a "privileged scaffold" in drug discovery.[3][4] Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids, as well as a multitude of FDA-approved pharmaceuticals, underscoring their therapeutic significance.[1][5][6] The ability of the pyridine nucleus to engage in various biological interactions allows its derivatives to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[2][3][7][8][9]

This guide provides an in-depth exploration of the multifaceted biological potential of novel pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also the causality behind experimental designs and detailed, actionable protocols for preclinical evaluation. We will delve into the molecular mechanisms, present comparative data, and provide standardized workflows to empower the discovery and development of next-generation pyridine-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as potent anticancer agents, capable of targeting various pathways essential for tumor growth and survival.[10][11] Their mechanisms are diverse, ranging from the inhibition of critical enzymes to the disruption of cellular division and the induction of programmed cell death.[10][12]

Core Mechanisms of Action

The anticancer efficacy of pyridine derivatives is often multifactorial. Key mechanisms include:

  • Kinase Inhibition: Many pyridine compounds act as kinase inhibitors, interfering with signaling pathways that drive tumor proliferation and angiogenesis.[10] For instance, certain pyridine-urea derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[10][13]

  • Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism. Novel pyridine compounds have been shown to induce cell cycle arrest at the G2/M or S phase, preventing cancer cells from dividing.[12][14] This is often achieved by modulating the levels of cell cycle-associated proteins like cyclin D1 and inhibitors such as p53 and p21.[14]

  • Induction of Apoptosis: Triggering apoptosis is a crucial therapeutic goal. Pyridine derivatives can initiate this process through various pathways, including the upregulation of pro-apoptotic proteins like JNK (c-Jun N-terminal kinase).[14]

  • Tubulin Polymerization Inhibition: Some derivatives function as anti-tubulin agents, binding to tubulin and disrupting microtubule dynamics, which is critical for mitosis. This leads to cell cycle arrest and apoptosis.[12]

Data Summary: In Vitro Anticancer Potency

The following table summarizes the cytotoxic activity of selected novel pyridine derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
1 Pyridin-2-oneHepG2Liver4.5 ± 0.3[14]
2 PyridineHepG2Liver>20[14]
8e Pyridine-UreaMCF-7Breast0.22[13]
8n Pyridine-UreaMCF-7Breast1.88[13]
Doxorubicin Reference DrugMCF-7Breast1.93[13]
Compound 70 Pyridine DerivativeMDAMB-231BreastPotent[12]
Compound 71 Chalcone Pyridine--Potent Tubulin Inhibitor[12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxicity of potential anticancer compounds.[15] It measures the metabolic activity of viable cells.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyridine derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Novel pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[16]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[16]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell Pyridine Pyridine Derivative JNK JNK Pyridine->JNK Upregulates p53 p53 Pyridine->p53 Upregulates CyclinD1 Cyclin D1 Pyridine->CyclinD1 Downregulates Apoptosis Apoptosis JNK->Apoptosis p21 p21 p53->p21 Activates G2M_Arrest G2/M Arrest p21->G2M_Arrest Induces CyclinD1->G2M_Arrest Promotes (Inhibited)

Caption: Pyridine derivatives can induce G2/M arrest and apoptosis via p53 and JNK upregulation.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents.[4] Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[18][19][20]

Core Mechanisms of Action

Pyridine-based compounds can interfere with microbial growth and survival through several mechanisms. They can form hydrogen bonds with active centers of essential microbial biomolecules like DNA and proteins, disrupting their normal function.[21] The specific structure-activity relationship (SAR) dictates the potency and spectrum of activity, with different substitutions on the pyridine ring leading to varied efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[18][22]

Data Summary: In Vitro Antimicrobial Potency

The following table highlights the antimicrobial activity of selected novel pyridine derivatives.

Compound IDDerivative ClassMicrobial StrainActivity (MIC in mg/mL)Reference
12a PyridineE. coli0.0195[18][22]
12a PyridineB. mycoides<0.0048[18][22]
12a PyridineC. albicans<0.0048[18][22]
15 ThienopyridineB. mycoides0.0098[18][22]
C5 Ru(II) ComplexS. aureus0.63[21]
C5 Ru(II) ComplexE. coli0.63[21]
C8 Ru(II) ComplexC. albicans0.31[21]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of novel pyridine derivatives against pathogenic microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Novel pyridine derivatives (stock solution in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Plate Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Compound Dilution: Create a serial two-fold dilution of the pyridine derivative directly in the plate. Add 50 µL of the stock solution to the first well, mix, and transfer 50 µL to the next well. Repeat across the row to achieve a concentration gradient. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Adjust the microbial culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Also, run a positive control antibiotic in parallel.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader at 600 nm.

Visualization: Antimicrobial Susceptibility Workflow

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Prepare 96-well plate with broth start->prep_plate prep_compound Prepare serial dilutions of Pyridine Derivative prep_plate->prep_compound prep_inoculum Standardize microbial inoculum (0.5 McFarland) prep_compound->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate incubate Incubate plate (e.g., 24h at 37°C) read_results Visually inspect for turbidity or read absorbance incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a defense mechanism that can become dysregulated, leading to chronic diseases.[23][24] Pyridine and its derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory conditions.[3][25][26]

Core Mechanisms of Action

The anti-inflammatory effects of pyridine derivatives are mediated through various pathways:

  • Inhibition of Inflammatory Mediators: A primary mechanism is the inhibition of nitric oxide (NO) production.[23][27] During inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS), and reducing its levels is a key anti-inflammatory strategy.[23]

  • COX/LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.[25] Some pyridine derivatives may exert their effects by inhibiting these enzymes, which are responsible for producing prostaglandins and leukotrienes.[24][25]

  • Cytokine Modulation: Pyridine compounds can downregulate the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as transcription factors like NF-κβ.[27]

Data Summary: In Vitro Anti-inflammatory Potency

The following table presents the anti-inflammatory activity of selected novel pyridine and pyrimidine derivatives.

Compound IDDerivative ClassAssayActivityIC50 (µM)Reference
7a PyridineLPS-induced NO in RAW 264.765.48% Inhibition76.6[27]
7f PyridineLPS-induced NO in RAW 264.751.19% Inhibition96.8[27]
9a PyrimidineLPS-induced NO in RAW 264.755.95% Inhibition83.1[27]
9d PyrimidineLPS-induced NO in RAW 264.761.90% Inhibition88.7[27]
5a PyridineCarrageenan-induced paw edema (6h)54.37% Inhibition-[28]
Diclofenac Reference DrugCarrageenan-induced paw edema (6h)20.79% Inhibition-[28]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[27]

Objective: To evaluate the anti-inflammatory potential of pyridine derivatives by quantifying their effect on NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Novel pyridine derivatives (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard solution

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridine derivatives for 1-2 hours.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B. Incubate in the dark at room temperature for 10 minutes. The presence of nitrite (an indicator of NO production) will result in a purple color.[23]

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Calculate the IC50 value.

Visualization: Inflammatory Cascade and Inhibition

inflammatory_cascade cluster_pathway Inflammatory Pathway in Macrophage LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κβ Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS COX2 COX-2 Gene Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Pyridine Pyridine Derivative Pyridine->NFkB Inhibits Pyridine->iNOS Inhibits Pyridine->COX2 Inhibits

Caption: Pyridine derivatives can inhibit inflammation by targeting key pathways like NF-κβ, iNOS, and COX-2.

Antiviral Activity: A Broad-Spectrum Approach

Pyridine derivatives have demonstrated significant potential as broad-spectrum antiviral agents, with activity reported against a diverse range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and coronaviruses.[7][8][9][29]

Core Mechanisms of Action

The antiviral mechanisms of pyridine derivatives are highly varied and often target specific stages of the viral life cycle:[7][8][29]

  • Enzyme Inhibition: A common mechanism is the inhibition of essential viral enzymes, such as reverse transcriptase (RT), polymerase, and protease, which are critical for viral replication.[7][8][29]

  • Viral Entry Inhibition: Some compounds can block the virus from entering host cells.

  • Replication Cycle Disruption: Derivatives can interfere with various other steps, including DNA/RNA replication, gene expression, and viral maturation.[7][8][29]

  • Host Factor Modulation: Certain pyridine compounds may also target host cell kinases, such as AAK1 and GAK, which are co-opted by viruses for their replication.[7][29]

Experimental Protocol: General In Vitro Antiviral Assay

This protocol provides a general framework for screening compounds for antiviral activity using a cell-based assay. The specific virus, cell line, and endpoint measurement will vary.

Objective: To determine the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of a pyridine derivative.

Materials:

  • Permissive host cell line

  • Specific virus stock with a known titer

  • 96-well plates

  • Culture medium

  • Pyridine derivative stock solution

  • Method for quantifying viral activity (e.g., high-content imaging for immunofluorescence, qPCR for viral RNA, plaque assay)

  • Method for assessing cell viability (e.g., MTT, CellTiter-Glo)

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the pyridine derivative. Shortly after, infect the cells with the virus at a predetermined multiplicity of infection (MOI).[30] Controls should include uninfected cells, untreated infected cells, and a known antiviral drug.

  • Incubation: Incubate the plates for a period sufficient for the virus to complete several replication cycles (e.g., 24-72 hours).

  • Antiviral Activity Measurement: At the end of the incubation, quantify the extent of viral infection. For example, using high-content imaging, cells can be fixed, stained for a viral antigen, and the percentage of infected cells determined.[30]

  • Cytotoxicity Measurement: In a parallel plate without virus, treat the cells with the same concentrations of the compound to assess cytotoxicity using an assay like MTT.[30]

  • Data Analysis:

    • Calculate the EC50: Plot the percentage of infection inhibition versus compound concentration and determine the concentration that inhibits viral activity by 50%.

    • Calculate the CC50: Plot the percentage of cell viability versus compound concentration and determine the concentration that reduces cell viability by 50%.

    • Calculate the Selectivity Index (SI): SI = CC50 / EC50. A higher SI value indicates a more promising therapeutic window.

Visualization: Viral Life Cycle and Inhibition Points

viral_lifecycle cluster_cycle Viral Life Cycle Entry 1. Viral Entry & Uncoating Replication 2. Genome Replication (Polymerase / RT) Entry->Replication Translation 3. Protein Synthesis & Processing (Protease) Replication->Translation Assembly 4. Assembly & Maturation Translation->Assembly Release 5. Release Assembly->Release Pyridine Pyridine Derivatives Pyridine->Entry Inhibit Pyridine->Replication Inhibit Pyridine->Translation Inhibit Pyridine->Assembly Inhibit

Caption: Potential inhibition points of the viral life cycle by novel pyridine derivatives.

Neuroprotective Activity: A Strategy for Neurodegeneration

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Pyridine derivatives have emerged as promising neuroprotective agents, acting on multiple pathological factors.[31]

Core Mechanisms of Action

The neuroprotective profile of pyridine derivatives is often based on a multi-target strategy:[31]

  • Antioxidant Effects: Many derivatives act as potent scavengers of reactive oxygen species (ROS), mitigating the oxidative stress that is a key factor in neurodegeneration.[31]

  • GSK-3β Inhibition: Glycogen synthase kinase-3 beta (GSK-3β) is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease. Pyridine compounds can inhibit this kinase.[31]

  • Calcium Channel Blockade: Some 1,4-dihydropyridine derivatives are known L-type voltage-dependent calcium channel (VDCC) blockers, which can prevent calcium overload and subsequent neuronal death.[31]

  • Anti-Aβ Aggregation: Certain pyridine derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's pathology.[32]

Data Summary: In Vitro Neuroprotective Effects
Compound IDDerivative ClassAssayResultReference
4a-l 4,7-dihydro-2H-pyrazolo[3,4-b]pyridineORAC (ROS Scavenging)Potent antioxidant capacity[31]
4g 4,7-dihydro-2H-pyrazolo[3,4-b]pyridineHippocampal Slice ModelReduced cell death by blocking ROS[31]
3f, 3l Coumarin-Pyridine HybridH2O2-induced toxicity in PC12 cellsHigher neuroprotection than Quercetin[33]
3a, 3f Coumarin-Pyridine HybridAβ-induced toxicity in SH-SY5Y cellsProtected neuronal cells against Aβ toxicity[33]
Experimental Protocol: Neuroprotection Assay Against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells (e.g., HT22, PC12, SH-SY5Y) from cell death induced by an oxidative stressor like hydrogen peroxide (H2O2) or glutamate.[33][34]

Objective: To assess the neuroprotective effect of pyridine derivatives against H2O2-induced cytotoxicity.

Materials:

  • Neuronal cell line (e.g., PC12)

  • Complete culture medium

  • 96-well plates

  • Pyridine derivatives

  • Hydrogen peroxide (H2O2)

  • Cell viability reagent (e.g., MTT or resazurin)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the pyridine derivatives for 1-2 hours.

  • Induction of Toxicity: Add H2O2 to the wells (to a final concentration that induces ~50% cell death, determined empirically) to induce oxidative stress. Do not add H2O2 to the control wells.[33]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.

Visualization: Neuroprotection Mechanisms

neuroprotection cluster_stressors Pathological Stressors cluster_outcome Outcome OxidativeStress Oxidative Stress (ROS) NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath Abeta Aβ Aggregation Abeta->NeuronalDeath GSK3b GSK-3β Activity GSK3b->NeuronalDeath Pyridine Pyridine Derivative Pyridine->OxidativeStress Scavenges ROS Pyridine->Abeta Inhibits Pyridine->GSK3b Inhibits

Caption: Multi-target neuroprotective mechanisms of pyridine derivatives against neuronal death.

Conclusion and Future Perspectives

This guide has illuminated the vast therapeutic landscape of novel pyridine derivatives. The structural versatility of the pyridine scaffold allows for the fine-tuning of biological activity, leading to the development of potent agents against cancer, microbial infections, inflammation, viral diseases, and neurodegeneration. The provided protocols and conceptual diagrams serve as a foundational toolkit for researchers aiming to explore and validate these activities.

The future of pyridine-based drug discovery is bright. A significant trend is the design of multi-target ligands capable of modulating several disease-related pathways simultaneously, which is particularly relevant for complex conditions like cancer and Alzheimer's disease.[31] While in vitro screening is essential for initial discovery, a critical next step is the progression of promising candidates to in vivo animal models and subsequent clinical trials to validate their efficacy and safety in a physiological context.[7] The continued exploration of this remarkable heterocycle is poised to deliver the next generation of innovative medicines.

References

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Propylpyridin-2-amine is a pyridine derivative whose specific biological activities and mechanism of action are not extensively documented in public literature. This guide provides a comprehensive, tiered experimental protocol for the initial in vitro characterization of this novel compound. Designed for researchers in drug discovery and chemical biology, this document outlines a systematic approach, beginning with foundational cytotoxicity assessments and progressing to hypothesis-generating mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Introduction and Scientific Background

This compound (CAS 41995-29-3) belongs to the aminopyridine class of heterocyclic compounds[1]. This structural family is of significant interest in drug development, with various derivatives exhibiting a wide range of biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties[2][3][4][5]. The functionalization of the pyridine ring, in this case with a propyl group at the 6-position and an amino group at the 2-position, can significantly influence its physicochemical properties, target binding affinity, and overall pharmacological profile.

Given the lack of specific target information for this compound, a logical and systematic screening cascade is the most effective strategy for its initial characterization[6][7]. This process begins with a broad assessment of the compound's effect on cell viability to establish a therapeutic window and identify potential cytotoxic effects. Subsequent assays can then be employed to elucidate the underlying mechanism of action (MoA), which may involve specific enzyme inhibition, receptor interaction, or broader changes in cellular signaling pathways detectable through gene expression profiling[8][9][10].

This document provides a strategic workflow to guide the researcher from initial compound handling to advanced mechanistic inquiry, transforming this compound from a compound of unknown function into a characterized chemical probe.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for experimental reproducibility.

2.1. Physicochemical Properties Summary

PropertyValueSource
CAS Number 41995-29-3[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Synonyms 2-Amino-6-propylpyridine, (6-Propylpyridin-2-yl)amine[1]
Solubility To be determined empirically. Recommended starting solvents: DMSO, Ethanol.-

2.2. Protocol for Stock Solution Preparation

  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh a small amount (e.g., 5 mg) of this compound.

    • Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). For example, to make a 10 mM stock from 5 mg of compound (MW = 136.19), add 3.67 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (<40°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Causality Insight: DMSO is a common solvent for organic molecules in biological assays due to its high solvating power and miscibility with aqueous media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, all experiments must include a vehicle control (media with the same final concentration of DMSO as the highest compound concentration) to account for any solvent-induced effects.

Tier 1: Foundational Cell Viability and Cytotoxicity Assessment

The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This establishes the concentration range at which the compound exhibits biological activity and distinguishes targeted anti-proliferative effects from non-specific cytotoxicity.[11][12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare 10 mM Stock of this compound in DMSO Treat Treat with Serial Dilutions (e.g., 0.1 µM to 100 µM) + Vehicle Control Compound->Treat Cells Select & Culture Cell Line Panel (e.g., A549, MCF7, HEK293) Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add MTS/MTT Reagent Incubate->AddReagent Read Measure Absorbance (490 nm) AddReagent->Read Normalize Normalize Data to Vehicle Control Read->Normalize Plot Plot Dose-Response Curve (% Viability vs. Log[Conc.]) Normalize->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Parallel workflows for elucidating the mechanism of action.

4.1. Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a template for assessing whether this compound inhibits a specific enzyme. It can be adapted for various enzymes that have a substrate yielding a chromogenic product. [13][14][15]

  • Principle of the Assay: Enzyme activity is measured by monitoring the rate of formation of a colored product from a colorless substrate. An inhibitor will decrease this rate. [13]The half-maximal inhibitory concentration (IC₅₀) is the concentration of inhibitor required to reduce enzyme activity by 50%. [14]

  • Materials:

    • Purified target enzyme of interest.

    • Substrate that produces a chromogenic product.

    • Assay buffer (optimized for the target enzyme's pH and salt requirements).

    • This compound and a known positive control inhibitor.

    • 96-well microplate.

    • Microplate spectrophotometer.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors (test compound and positive control) in the assay buffer.

    • Assay Setup: In a 96-well plate, add the following to triplicate wells:

      • 100% Activity (Negative Control): 50 µL buffer + 50 µL enzyme.

      • Test Compound: 50 µL of this compound dilutions + 50 µL enzyme.

      • Positive Control: 50 µL of known inhibitor dilutions + 50 µL enzyme.

    • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Add 100 µL of the substrate solution to all wells to start the reaction. The final volume is 200 µL.

    • Kinetic Measurement: Immediately place the plate in a spectrophotometer set to the wavelength of the chromogenic product. Measure the absorbance every 30-60 seconds for 15-30 minutes.

    • Data Analysis:

      • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

      • Normalize the rates to the 100% activity control.

      • Plot the % activity against the log[inhibitor] concentration and determine the IC₅₀ value using non-linear regression.

4.2. Protocol Outline: Gene Expression Profiling via RNA-Seq

Gene expression profiling is an unbiased, powerful tool to understand a compound's effect on cellular pathways. [16][17]By comparing the transcriptomic signature of treated cells to a database of signatures from compounds with known mechanisms, one can infer the MoA. [8]

  • Principle of the Assay: This method quantifies the abundance of all RNA transcripts in a cell population at a given time. Changes in gene expression following treatment with a compound can reveal which signaling pathways and cellular processes are affected, providing clues to the compound's biological function. [9][18]

  • Generalized Workflow:

    • Cell Treatment: Plate a relevant cell line (e.g., one that was sensitive in the viability assay) and treat with this compound at a sub-lethal concentration (e.g., its IC₂₀ or a concentration just below the IC₅₀) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.

    • RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), ensuring high purity and integrity (RIN > 8). [18] 3. Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

    • Next-Generation Sequencing (NGS): Sequence the prepared libraries on a platform like an Illumina NovaSeq.

    • Bioinformatic Analysis:

      • Quality Control: Assess the quality of the raw sequencing reads.

      • Alignment: Align reads to a reference genome.

      • Quantification: Count the number of reads mapping to each gene.

      • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated group compared to the vehicle control.

      • Pathway and Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways that are significantly enriched among the differentially expressed genes. This provides insight into the compound's functional impact.

Conclusion and Future Directions

This application note provides a foundational, multi-tiered strategy for the in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-generating mechanistic studies, researchers can efficiently define the compound's biological activity profile. The data generated from these protocols—specifically IC₅₀ values from viability assays and insights from enzyme inhibition or gene expression studies—will form a robust basis for further investigation. Future work could involve target deconvolution studies, secondary validation assays, and progression to more complex in vitro models (e.g., 3D spheroids) or in vivo efficacy studies.

References

Application Notes and Protocols: 6-Propylpyridin-2-amine as a Versatile N,N-Bidentate Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The catalytic applications and protocols detailed herein are based on established methodologies for structurally analogous 2-aminopyridine ligands. While 6-Propylpyridin-2-amine is expected to exhibit similar catalytic behavior, the provided protocols should be regarded as a starting point for optimization. Empirical validation is crucial for achieving optimal performance in specific applications.

Introduction: The Potential of this compound in Homogeneous Catalysis

The 2-aminopyridine scaffold is a cornerstone in the design of privileged ligands for organometallic catalysis.[1] These N,N-bidentate ligands can form stable chelate complexes with a variety of transition metals, including palladium, ruthenium, and iron, thereby modulating the metal center's electronic and steric properties. This fine-tuning is critical for influencing catalytic activity, selectivity, and stability.

This compound introduces a propyl group at the 6-position of the pyridine ring. This alkyl substituent is expected to enhance the ligand's electron-donating ability through an inductive effect, potentially increasing the catalytic activity of the corresponding metal complex. Furthermore, the propyl group provides moderate steric bulk, which can influence regioselectivity and prevent catalyst deactivation pathways.

This guide provides a comprehensive overview of the potential applications of this compound in key organometallic transformations, complete with detailed experimental protocols and insights based on analogous systems.

Part 1: Synthesis of this compound

A robust synthesis of 6-alkyl-2-aminopyridines is essential for its application in catalysis. One common approach involves the Chichibabin reaction, where a substituted pyridine reacts with sodium amide. However, this method often requires harsh conditions. A more contemporary and versatile approach is the palladium-catalyzed cross-coupling of a protected 2-aminopyridine with an appropriate organometallic reagent or the amination of a 2-halopyridine. A general, mild, catalyst-free method has also been reported for the synthesis of 2-aminopyridines from a dihydrothiazolopyridinium salt precursor.[2]

Protocol 1: General Synthesis of 6-Alkyl-2-aminopyridines via Pyridinium Salt Amination [2]

This protocol is adapted from a general method for the synthesis of 2-aminopyridines and may require optimization for 6-propyl-2-aminopyridine.

  • Preparation of the Precursor: The synthesis begins with the alkylation of 2-mercaptopyridine with 1,2-dibromoethane to form a cyclic dihydrothiazolopyridinium salt.

  • Amination Reaction:

    • To a solution of the dihydrothiazolopyridinium salt (1.0 equiv) in dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (3.0-4.0 equiv).

    • The reaction mixture is warmed to approximately 50 °C and stirred for 24-48 hours.

    • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous solution is then basified with an aqueous NaOH solution.

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Aminopyridine ligands are known to be effective in promoting these transformations. The this compound ligand is anticipated to form highly active palladium complexes for reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds from aryl halides and boronic acids. The electron-donating nature of the this compound ligand is expected to facilitate the reductive elimination step in the catalytic cycle, leading to efficient product formation.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)L₂(X) pd0->pd_oad Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂(R) pd_oad->pd_trans Transmetalation (R-B(OR)₂ + Base) pd_re Ar-R pd_trans->pd_re Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [3][4]

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst by dissolving a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%) in an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Execution:

    • Add the catalyst solution to the Schlenk tube containing the reagents.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Analogous Ligands

EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10095[3]
21-Bromo-4-tert-butylbenzene2-PyridylboronatePd₂(dba)₃ / phosphine oxideKFDioxane11092[4]
32-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10085[5]

Part 3: Ruthenium-Catalyzed Reactions

Ruthenium complexes are widely used in various catalytic transformations, including transfer hydrogenation, metathesis, and cycloaddition reactions. Aminopyridine ligands can stabilize ruthenium centers in different oxidation states and create a suitable environment for catalysis.

Application: Transfer Hydrogenation of Ketones

Transfer hydrogenation is a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of ketones to alcohols. Ruthenium complexes bearing nitrogen-containing ligands are highly efficient catalysts for this transformation, typically using isopropanol as the hydrogen source.

Protocol 3: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation [6][7]

  • Catalyst Preparation (in situ):

    • In a Schlenk tube under an inert atmosphere, dissolve a ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.5-1 mol%) and this compound (1-2 mol%) in anhydrous isopropanol.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Catalytic Reduction:

    • Add the ketone substrate (1.0 equiv) to the catalyst solution.

    • Add a base (e.g., KOtBu or KOH, 5-10 mol%).

    • Heat the reaction mixture to reflux (approx. 82 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Table 2: Representative Data for Transfer Hydrogenation with Analogous Ru-Complexes

EntrySubstrateCatalyst SystemBaseTime (h)Conversion (%)Reference
1AcetophenoneRu(II)-NNN complexiPrOK0.2596[7]
2Benzophenone[Ru(p-cymene)Cl₂]₂ / bipyridyl-alcohol ligandiPrOK1>99[6]
34-MethoxyacetophenoneRu(II)-phosphine-diamine complexKOH298[8]

Part 4: Iron-Catalyzed Polymerization

Iron catalysts are attractive for polymerization reactions due to iron's low cost, low toxicity, and environmental friendliness. Aminopyridine and related iminopyridine ligands have been successfully employed in iron-catalyzed Atom Transfer Radical Polymerization (ATRP), yielding polymers with controlled molecular weights and narrow dispersity.[1][9]

Application: Atom Transfer Radical Polymerization (ATRP) of Styrene

ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. Iron complexes with aminopyridine ligands can effectively mediate this process. The electronic and steric properties of the this compound ligand can influence the polymerization rate and the properties of the resulting polymer.

Protocol 4: General Procedure for Iron-Catalyzed ATRP of Styrene [1][9]

  • Catalyst Preparation:

    • In a glovebox, stir a mixture of anhydrous FeCl₂ (1.0 equiv) and this compound (2.0 equiv) in an anhydrous solvent (e.g., THF or toluene) at room temperature for several hours to form the iron complex.

  • Polymerization:

    • In a Schlenk tube, add the pre-formed iron catalyst, the monomer (e.g., styrene, 100-200 equiv), and the initiator (e.g., ethyl α-bromoisobutyrate, 1.0 equiv).

    • Seal the tube, remove from the glovebox, and heat in an oil bath at a specified temperature (e.g., 110-120 °C).

    • Take aliquots at regular intervals to monitor monomer conversion (by ¹H NMR) and molecular weight distribution (by GPC).

  • Termination and Purification:

    • After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

    • Dilute the mixture with THF and precipitate the polymer by adding it to a large volume of cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Table 3: Representative Data for Iron-Catalyzed ATRP with Aminopyridine Ligands

EntryMonomerLigand TypeInitiatorTemp (°C)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
1StyreneAmino-pyridineEBriB12010,5001.4[9]
2Methyl MethacrylateImino-pyridineEBriB8025,0001.2[10]
3StyreneBis(imino)pyridine-60289,0002.1[11]

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the catalytic reactions described above.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere, Reagents) catalyst Catalyst Preparation /Addition setup->catalyst reaction Reaction Execution (Heating, Stirring) catalyst->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC) reaction->monitoring Periodic Sampling workup Work-up (Quenching, Extraction) reaction->workup Completion monitoring->reaction purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for organometallic catalysis.

Conclusion

This compound represents a promising and versatile ligand for a range of important organometallic catalytic transformations. Its electronic and steric properties, tunable by the 6-propyl group, make it an attractive candidate for developing highly active and selective catalysts for cross-coupling, hydrogenation, and polymerization reactions. The protocols and data presented in this guide, based on well-established chemistry of analogous 2-aminopyridine ligands, provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Application Notes & Protocols: 6-Propylpyridin-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Propylpyridin-2-amine

This compound is a substituted pyridine derivative characterized by a primary amino group at the C2 position and a propyl group at the C6 position.[1][2] Its structure is foundational to its utility in synthetic chemistry. The 2-aminopyridine scaffold is a privileged motif found in numerous FDA-approved drugs and biologically active compounds, making its derivatives highly valuable starting materials.[3][4][5]

The strategic value of this building block arises from its bifunctional nature:

  • The Nucleophilic Amino Group: The exocyclic NH₂ group is a potent nucleophile, readily participating in reactions to form C-N bonds, a cornerstone of pharmaceutical synthesis.[6]

  • The Pyridine Ring: The pyridine nitrogen atom influences the ring's electronics, making it a π-deficient system amenable to certain substitution patterns. It also serves as a key pharmacophoric element, capable of forming hydrogen bonds in biological targets.[7]

  • The Propyl Group: The C6-propyl substituent provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties (e.g., solubility, membrane permeability) of target molecules.

These features make this compound an ideal starting point for generating libraries of complex molecules in drug discovery and materials science.[8][9]

Figure 1: Chemical structure of this compound.

Core Synthetic Applications & Mechanistic Insights

The reactivity of this compound is primarily dictated by the 2-aminopyridine core. The following sections detail its most powerful applications as a synthetic building block.

N-Arylation & N-Alkylation: Forging Critical C-N Bonds

The formation of carbon-nitrogen bonds is one of the most frequent transformations in the synthesis of pharmaceuticals. This compound serves as an excellent nitrogen nucleophile in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations.[6][10]

Causality: These reactions are indispensable for constructing diarylamines or alkylarylamines. Palladium or copper catalysts are used to facilitate the coupling between the amine and an aryl/alkyl halide. The choice of ligand is critical; bulky, electron-rich phosphine ligands (for palladium) are often required to promote the reductive elimination step that forms the final C-N bond.[6] The base is necessary to deprotonate the amine or the intermediate complex, regenerating the active catalyst and neutralizing the acid byproduct.[11]

N_Arylation start This compound + Aryl Halide (Ar-X) catalyst Pd or Cu Catalyst + Ligand start->catalyst Reacts with base Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base Requires solvent Inert Solvent (e.g., Toluene, Dioxane) + Heat base->solvent In product N-Aryl-6-propylpyridin-2-amine solvent->product To yield

Figure 2: Logical relationship for transition metal-catalyzed N-arylation.

Condensation Reactions: Synthesis of Amides and Fused Heterocycles

The primary amino group of this compound readily undergoes condensation reactions with carbonyl-containing compounds.[12]

Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides yields N-(6-propylpyridin-2-yl)amides.[13] This reaction is fundamental for linking the aminopyridine core to other molecular fragments. In biological contexts, the resulting amide bond can act as a stable mimic of a peptide bond.[12]

Heterocycle Synthesis: More complex transformations involve condensation with bifunctional reagents. For instance, reaction with β-ketoesters can lead to the formation of substituted pyridopyrimidines or other fused heterocyclic systems, which are prevalent in medicinal chemistry.[14] The initial condensation is often followed by an intramolecular cyclization and dehydration/aromatization sequence.[4][15]

Amide_Formation reactant1 This compound product N-(6-propylpyridin-2-yl)amide reactant1->product Coupling Agent or Base reactant2 Carboxylic Acid Derivative (R-CO-L) L = OH, Cl, OCOR reactant2->product plus +

Figure 3: General scheme for amide synthesis.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for key transformations.

Protocol: Copper-Catalyzed N-Arylation of this compound

This protocol describes a copper-catalyzed amination, a cost-effective and robust alternative to palladium-based systems for specific substrates.[11]

Objective: To synthesize 2-amino-N-phenyl-6-propylpyridine.

Materials & Reagents:

  • This compound (1.0 mmol, 136.2 mg)

  • Bromobenzene (1.2 mmol, 188.4 mg, 126 µL)

  • Copper(I) Oxide (Cu₂O) (0.05 mmol, 7.2 mg)

  • Potassium Carbonate (K₂CO₃) (0.2 mmol, 27.6 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 8.8 mg, 10.8 µL)

  • Ethylene Glycol (2.0 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Experimental Workflow:

workflow setup 1. Setup Reaction - Add reagents to Schlenk tube - Purge with Argon react 2. Reaction - Stir at 60-80 °C for 16-24h - Monitor by TLC setup->react workup 3. Aqueous Workup - Cool to RT - Dilute with water - Extract with Ethyl Acetate react->workup dry 4. Dry & Concentrate - Wash organic layers with brine - Dry over Na₂SO₄ - Remove solvent in vacuo workup->dry purify 5. Purification - Column Chromatography (Silica) - Elute with Hexane/EtOAc gradient dry->purify analyze 6. Analysis - Obtain ¹H NMR, ¹³C NMR, MS - Determine yield purify->analyze

Figure 4: Standard workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add Cu₂O (7.2 mg), K₂CO₃ (27.6 mg), and this compound (136.2 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. Insight: This is crucial to prevent oxidation of the Cu(I) catalyst, which would render it inactive.

  • Reagent Addition: Through the septum, add ethylene glycol (2.0 mL), bromobenzene (126 µL), and DMEDA (10.8 µL) via syringe. Insight: DMEDA acts as a bidentate ligand, stabilizing the copper catalyst and accelerating the reaction.

  • Heating: Place the sealed tube in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Stir the mixture vigorously for 16 hours. Progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Insight: The brine wash helps to remove residual water and ethylene glycol from the organic phase.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Expected Characterization:

  • ¹H NMR and ¹³C NMR spectra should show signals corresponding to both the 6-propylpyridin-2-yl and the newly added phenyl groups.[11]

  • Mass Spectrometry (MS) should confirm the expected molecular weight of the product (C₁₄H₁₆N₂ = 212.29 g/mol ).

Data Summary

The following table summarizes typical reaction parameters for cross-coupling reactions involving aminopyridine substrates, adaptable for this compound.

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann-type (Cu-catalyzed)
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu powder
Ligand Xantphos, BINAP, SPhosDMEDA, Phenanthroline
Base Cs₂CO₃, K₃PO₄, NaOtBuK₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFEthylene Glycol, DMF, DMSO
Temperature 80 - 110 °C60 - 120 °C
Reference [6][10][11]

Conclusion and Future Outlook

This compound is a highly effective and versatile building block for organic synthesis. Its accessible nucleophilic center, combined with the stable and pharmaceutically relevant pyridine core, allows for straightforward entry into complex molecular architectures via robust and well-established synthetic methodologies like cross-coupling and condensation reactions. Future applications will likely focus on its incorporation into automated synthesis platforms for the rapid generation of compound libraries and its use in developing novel, functional materials and highly targeted therapeutic agents.

References

Protocol for the Functionalization of the Pyridine Ring in 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-propylpyridin-2-amine scaffold is a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of the 2-aminopyridine motif.[1][2] Functionalization of the pyridine ring allows for the systematic modulation of a molecule's physicochemical properties, enabling the optimization of drug candidates and functional materials. This guide provides a comprehensive overview of key synthetic strategies and detailed protocols for the regioselective functionalization of the pyridine ring in this compound. We will explore electrophilic aromatic substitution, directed ortho-metalation (DoM), and transition-metal-catalyzed C-H functionalization, with a focus on the underlying principles that govern regioselectivity and reactivity.

Introduction: The Chemical Landscape of this compound

This compound (CAS RN: 41995-29-3)[3] features a pyridine ring substituted with two key groups that dictate its reactivity:

  • The C2-Amino Group: A powerful electron-donating group that acts as a strong activator for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho (C3) and para (C5) positions. Furthermore, it can serve as an effective directing group for metal-catalyzed C-H activation.

  • The C6-Propyl Group: An electron-donating alkyl group that provides a weaker activating effect on the ring. It also introduces steric hindrance around the C6 position.

The pyridine nitrogen itself is electron-withdrawing, which generally deactivates the ring toward electrophilic attack and makes it susceptible to nucleophilic addition at the C2 and C4 positions.[4][5] This interplay of activating and deactivating effects creates a nuanced reactivity profile that can be exploited for selective functionalization.

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} dot Caption: Key functional groups influencing the reactivity of this compound.

Strategy 1: Electrophilic Aromatic Substitution

The strong activating nature of the C2-amino group makes electrophilic aromatic substitution a viable, though sometimes challenging, strategy. The primary sites of reaction are the C3 and C5 positions.

Halogenation: Introduction of Bromo and Chloro Moieties

Halogenation provides a key handle for subsequent cross-coupling reactions. The choice of halogenating agent and conditions is critical to control regioselectivity and prevent over-reaction.

Causality Behind Experimental Choices:

  • N-Halosuccinimides (NBS, NCS): These reagents are preferred over diatomic halogens (Br₂, Cl₂) as they provide a milder, more controlled source of electrophilic halogen, minimizing side reactions.

  • Solvent: Acetonitrile or DMF are common solvents that can help to moderate the reactivity and solubilize the reagents.

Protocol 1: C3/C5 Bromination of this compound

Objective: To introduce a bromine atom onto the pyridine ring, primarily at the C5 position.

ParameterValue/Reagent
Starting Material This compound
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (CH₃CN)
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Primary Product 5-Bromo-6-propylpyridin-2-amine

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired halogenated product.

Nitration: A Challenging Transformation

Nitration of pyridines is notoriously difficult due to the deactivation caused by protonation of the ring nitrogen under standard nitrating conditions (HNO₃/H₂SO₄).[6] However, for highly activated systems like 2,6-diaminopyridines, nitration can be achieved, typically yielding dinitro products. For this compound, this reaction requires forceful conditions and may result in a mixture of products.

Causality Behind Experimental Choices:

  • Anhydrous Medium: Using fuming sulfuric acid (oleum) with nitric acid creates an inherently anhydrous medium, which generates a higher concentration of the active nitronium ion (NO₂⁺) and can lead to significantly higher yields compared to standard concentrated sulfuric acid.[7][8]

Protocol 2: C3/C5 Dinitration of this compound

Objective: To introduce two nitro groups at the C3 and C5 positions.

ParameterValue/Reagent
Starting Material This compound
Reagents Fuming Nitric Acid (>97%), Fuming Sulfuric Acid (Oleum, 20-30% SO₃)
Temperature 0 °C to 100 °C
Typical Yield 60-75%
Product 3,5-Dinitro-6-propylpyridin-2-amine

Step-by-Step Methodology:

  • Preparation: In a thick-walled glass reactor equipped with a mechanical stirrer and thermometer, carefully cool fuming sulfuric acid to 0 °C.

  • Substrate Addition: Slowly add this compound (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution at 0 °C. After the addition is complete, slowly heat the reaction to 90-100 °C and maintain for 2-3 hours.

  • Work-up: (Caution: Highly Exothermic) Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum.

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful and highly regioselective strategy for functionalizing the C3 position. The amino group, particularly after conversion to an amide, acts as an excellent directing group.

Causality Behind Experimental Choices:

  • N-Protection: The N-H proton of the amine is more acidic than the ring C-H protons. Therefore, the amino group must be protected to prevent deprotonation. The pivaloyl group (Piv) is ideal as it is sterically bulky, which can enhance regioselectivity, and it is a robust directing group.[9][10]

  • Organolithium Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required to deprotonate the C3 position at low temperatures.

  • Low Temperature: The reaction is conducted at -78 °C to prevent decomposition of the lithiated intermediate and side reactions.

dot graph workflow { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} dot Caption: Workflow for C3-functionalization via Directed ortho-Metalation (DoM).

Protocol 3: C3-Iodination via Directed ortho-Metalation

Objective: To regioselectively introduce an iodine atom at the C3 position.

ParameterValue/Reagent
Starting Material N-(6-Propylpyridin-2-yl)pivalamide
Reagents n-Butyllithium (n-BuLi), Iodine (I₂)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Typical Yield >90% (for lithiation/quench step)
Product N-(3-Iodo-6-propylpyridin-2-yl)pivalamide

Step-by-Step Methodology:

  • Preparation (Protection): React this compound with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) in dichloromethane to synthesize the N-pivaloyl protected starting material. Purify by crystallization or chromatography.

  • Lithiation Setup: Add the protected substrate (1.0 eq) to a flame-dried, multi-neck flask under an inert atmosphere. Dissolve in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Metalation: Add n-BuLi (1.1 eq, as a solution in hexanes) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Dissolve iodine (1.2 eq) in anhydrous THF and add this solution dropwise to the lithiated intermediate at -78 °C. The dark color of the iodine will dissipate upon reaction.

  • Work-up: After stirring for an additional hour at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Purification: Extract with ethyl acetate, wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine) and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the C3-iodinated product. This product can be deprotected under acidic or basic conditions if desired.

Strategy 3: Transition-Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry offers powerful methods for C-H functionalization that avoid the need for pre-functionalized starting materials or stoichiometric organometallic reagents.[11][12][13] These reactions often use palladium, rhodium, or ruthenium catalysts and can be directed by the C2-amino group.

Causality Behind Experimental Choices:

  • Palladium Catalysis: Palladium is highly effective at catalyzing C-H activation/arylation cycles. Pd(II) catalysts can coordinate to the pyridine nitrogen, facilitating the cleavage of the C-H bond at the C3 position.[14]

  • Oxidant: An oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle.

  • Directing Group: The unprotected amino group can serve as a directing group, coordinating to the metal center and positioning it for C3-H activation.

Protocol 4: Palladium-Catalyzed C3-Arylation

Objective: To directly couple an aryl group at the C3 position of this compound.

ParameterValue/Reagent
Starting Material This compound
Reagents Aryl Boronic Acid or Aryl Halide, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (optional), Oxidant (e.g., Cu(OAc)₂)
Solvent Toluene, Dioxane, or Acetic Acid
Temperature 80-120 °C
Typical Yield 50-80%
Product 3-Aryl-6-propylpyridin-2-amine

Step-by-Step Methodology:

  • Setup: To a sealable reaction tube, add this compound (1.0 eq), the aryl boronic acid (1.5 eq), Pd(OAc)₂ (5-10 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere. Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Summary and Decision Framework

The functionalization of this compound can be achieved through several distinct strategies, each with its own advantages in terms of regioselectivity and scope.

dot graph decision_tree { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

} dot Caption: Decision tree for selecting a functionalization strategy.

References

Analytical Methods for the Detection and Quantification of 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the detection and quantification of 6-Propylpyridin-2-amine (CAS: 41995-29-3), a key intermediate in the pharmaceutical and chemical industries.[1] Recognizing the critical need for accurate and reliable quantification for purity analysis, pharmacokinetic studies, and quality control, this document provides detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating protocol design, and adherence to established analytical principles are emphasized to ensure scientific integrity and immediate applicability in a research and development setting.

Introduction and Analyte Profile

This compound, also known as 2-Amino-6-propylpyridine, is an aromatic amine featuring a pyridine ring functionalized with both an amino and a propyl group.[1][2] This structure imparts a combination of polarity from the amino group and lipophilicity from the propyl chain, making it a versatile building block for synthesizing more complex, biologically active molecules, particularly those targeting neurological disorders.[1] Its reliable quantification is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and assessing the purity of final products.

The analytical challenge lies in its polar and basic nature, which can lead to poor chromatographic peak shape and retention on traditional columns without careful method development.[3][4] This guide presents two validated approaches that address these challenges directly.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41995-29-3[1][2][5]
Synonyms 6-Propyl-2-pyridinamine, 2-Amino-6-propylpyridine[1][2]
Molecular Formula C₈H₁₂N₂[1][5]
Molecular Weight 136.2 g/mol [1][6]
Appearance Yellow or brown liquid[1]
Boiling Point 67 °C @ 0.15 Torr[2]

Rationale for Method Selection

The choice of an analytical method is governed by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, matrix complexity).

  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique for polar and thermally sensitive compounds like this compound. Reverse-phase HPLC, in particular, offers excellent separation capabilities without the need for chemical derivatization, which is often a requirement for GC analysis of such molecules.[7] The use of an acidic mobile phase modifier is crucial to protonate the amine, ensuring sharp, symmetrical peaks and consistent retention.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional sensitivity and specificity. However, the direct analysis of polar amines like this compound by GC is often problematic, leading to peak tailing and poor reproducibility due to interactions with the column.[4] To overcome this, a derivatization step is employed to convert the polar amine into a more volatile and thermally stable non-polar derivative, enabling robust and reliable analysis.[4]

Primary Recommended Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol is designed for accurate quantification and purity assessment of this compound as a raw material or in simple matrices. It is robust, scalable, and can be adapted for mass spectrometry by using a volatile mobile phase modifier.[8]

Scientific Principle

In reverse-phase chromatography, the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. While this compound is polar, its propyl group provides sufficient hydrophobicity for retention. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase protonates the basic nitrogen atoms on the pyridine ring and the amino group. This minimizes unwanted interactions with residual silanols on the column surface, resulting in sharp, symmetrical peaks and reproducible retention times. Detection is achieved via UV absorbance, leveraging the aromatic pyridine ring.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) hplc HPLC System (Pump, Autosampler, Column Oven) std_prep->hplc Inject Standards smp_prep Sample Preparation (Dissolve in Diluent) smp_prep->hplc Inject Samples separation C18 RP Column (Isocratic Elution) hplc->separation Mobile Phase Flow detection UV Detector (λ = 270 nm) separation->detection chromatogram Generate Chromatogram (Peak Integration) detection->chromatogram cal_curve Construct Calibration Curve (Concentration vs. Area) chromatogram->cal_curve Standard Peaks quant Quantify Sample Concentration chromatogram->quant Sample Peaks cal_curve->quant GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing smp_prep Prepare Sample/ Standard in Aprotic Solvent derivatize Add TFAA Derivatizing Agent smp_prep->derivatize react React at 60°C for 30 min derivatize->react gcms GC-MS System react->gcms Inject Derivatized Sample separation HP-5MS Column (Temp. Program) gcms->separation detection Mass Spectrometer (EI, Scan/SIM Mode) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic eic Extract Ion for Quantitation (EIC) tic->eic quant Quantify using Calibration Curve eic->quant

References

Application Note: A Guide to In Vitro Enzyme Inhibition Assays for 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for Discovery

6-Propylpyridin-2-amine (CAS RN: 41995-29-3) is a substituted aminopyridine that represents a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a lipophilic propyl group, makes it a versatile building block for synthesizing more complex, biologically active molecules.[3] While this specific compound is primarily recognized as a synthetic intermediate, the 2-aminopyridine core is a well-established pharmacophore present in numerous potent enzyme inhibitors.[3]

Notably, analogues of 2-aminopyridine have demonstrated significant inhibitory activity against key enzyme classes, including Nitric Oxide Synthases (NOS) and various protein kinases.[4][5][6][7] For instance, substituted 2-amino-4-methylpyridines are effective inhibitors of inducible Nitric Oxide Synthase (iNOS), an enzyme implicated in inflammatory processes.[4] This structural precedent provides a strong rationale for investigating this compound as a potential enzyme inhibitor.

This application note provides a comprehensive guide for researchers to characterize the inhibitory potential of this compound. We will detail a robust protocol using inducible Nitric Oxide Synthase (iNOS) as a representative target enzyme, outlining the workflow from initial potency determination (IC50) to preliminary mechanism of action (MoA) studies. The principles and methodologies described herein are broadly applicable to other enzyme systems.

Part 1: Foundational Principles & Pre-Assay Preparation

Scientific integrity in an inhibition assay begins with well-characterized reagents and a clear understanding of the experimental system. The goal is to ensure that any observed reduction in enzyme activity is a direct result of the inhibitor's action.

Compound Management

The purity and solubility of the test compound are critical variables.

  • Purity: Always use a high-purity source of this compound (≥95%) to avoid confounding results from impurities.[3]

  • Solubility: this compound is a liquid at room temperature.[3] Due to its organic nature, it is often most practical to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is a common solvent for screening compounds, but high concentrations can inhibit enzyme activity or interfere with assay detection. It is crucial to keep the final concentration of DMSO in the assay well below a threshold determined during assay development (typically ≤1%).[8]

Enzyme & Substrate System: The iNOS Model

We will use the inducible Nitric Oxide Synthase (iNOS) system as our primary example.

  • Reaction: iNOS catalyzes the oxidation of L-arginine to L-citrulline, producing nitric oxide (NO) as a co-product.[4]

  • Detection: Direct measurement of NO is difficult due to its short half-life. A reliable and common method is to quantify nitrite (NO₂⁻), a stable breakdown product of NO, using the colorimetric Griess assay.

The workflow for initial screening and IC50 determination is a systematic process designed to ensure data quality and reproducibility.[9]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare 10 mM Stock of this compound in 100% DMSO prep_reagents Prepare Assay Buffer, Enzyme, Substrate (L-Arg), & Cofactor (NADPH) Solutions serial_dilute Create Serial Dilutions of Compound in Assay Buffer (Maintain constant DMSO%) prep_reagents->serial_dilute plate_setup Plate Controls & Dilutions: - 100% Activity (DMSO only) - 0% Activity (No Enzyme) - Test Concentrations serial_dilute->plate_setup pre_incubate Add iNOS Enzyme Pre-incubate at 37°C plate_setup->pre_incubate start_reaction Initiate Reaction: Add Substrate/Cofactor Mix pre_incubate->start_reaction incubate_reaction Incubate Reaction (e.g., 30 min at 37°C) start_reaction->incubate_reaction detect Terminate & Detect: Add Griess Reagent incubate_reaction->detect read_plate Measure Absorbance (540 nm) detect->read_plate calc_inhibition Calculate % Inhibition for each concentration read_plate->calc_inhibition plot_curve Plot Dose-Response Curve: % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 via Non-linear Regression plot_curve->calc_ic50

Caption: Workflow for IC50 Determination.

Part 2: Protocol for IC50 Determination of this compound against iNOS

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) in a 96-well plate format.[9]

Materials & Reagents
  • Enzyme: Purified, recombinant human iNOS

  • Substrate: L-arginine

  • Cofactors: NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), FAD, FMN (often included in enzyme preparations or buffers)

  • Test Compound: this compound (CAS 41995-29-3)

  • Buffer: HEPES buffer (e.g., 50 mM, pH 7.4), containing necessary cofactors and stabilizers.

  • Detection: Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Hardware: 96-well flat-bottom microplate, multichannel pipettes, microplate spectrophotometer.

Step-by-Step Methodology

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Assay Buffer: Prepare HEPES buffer (pH 7.4) optimized for iNOS activity.

  • Enzyme Working Solution: Dilute the iNOS enzyme stock in assay buffer to a concentration that produces a robust signal within the linear range of the assay (determined during assay development). Keep on ice.[8]

  • Substrate/Cofactor Mix: Prepare a 2X concentrated solution of L-arginine and NADPH in assay buffer. The final L-arginine concentration in the assay should be at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[10]

2. Compound Dilution Plate:

  • Perform a serial dilution of the 10 mM compound stock. A common scheme is a 10-point, 3-fold dilution series.

  • First, create an intermediate dilution of the stock in assay buffer. For example, dilute the 10 mM stock to 200 µM in assay buffer. This will be your highest concentration.

  • In a separate 96-well plate, add assay buffer to the wells for the dilution series.

  • Perform the serial dilutions, ensuring thorough mixing at each step. This plate will contain your 2X final concentrations.

3. Assay Reaction Plate Setup (Final Volume: 100 µL):

  • Layout: Designate wells for 100% activity (vehicle control), 0% activity (no enzyme control), and the inhibitor concentrations. Run all in triplicate.[8]

  • Add Inhibitor: Transfer 50 µL of each compound dilution (from the dilution plate) to the corresponding wells of the assay plate. Add 50 µL of assay buffer with the same percentage of DMSO to the control wells.

  • Add Enzyme: Add 25 µL of the iNOS enzyme working solution to all wells except the "0% activity" controls. To the "0% activity" wells, add 25 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

4. Reaction Initiation and Detection:

  • Initiate: Start the enzymatic reaction by adding 25 µL of the 2X Substrate/Cofactor mix to all wells.

  • Incubate: Immediately incubate the plate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear (initial velocity) phase.[11]

  • Griess Reaction: After incubation, add 50 µL of the sulfanilamide solution to all wells, mix, and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of the N-(1-Naphthyl)ethylenediamine solution to all wells, mix, and incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop in proportion to the nitrite concentration.

5. Data Acquisition:

  • Measure the absorbance of the plate at 540 nm using a microplate reader.

Part 3: Data Analysis & Interpretation

1. Calculate Percent Inhibition:

  • Average the absorbance values for the triplicate wells.

  • Subtract the average absorbance of the "0% activity" control (background) from all other values.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))

2. Generate Dose-Response Curve and IC50:

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation. This will generate a sigmoidal dose-response curve.[12]

  • The IC50 is the concentration of the inhibitor that produces 50% inhibition, as determined from the fitted curve.[9]

Sample Data Presentation
Concentration (µM)log[Concentration]Avg. Absorbance (540 nm)% Inhibition
1002.000.11598.2%
33.31.520.14893.1%
11.11.050.28968.3%
3.700.570.51243.1%
1.230.090.76515.0%
0.41-0.390.8812.1%
0.14-0.860.902-0.2%
0.00 (Vehicle)-0.9000.0%
No Enzyme-0.100-

From this hypothetical data, a non-linear regression would yield an IC50 value of approximately 4.5 µM .

Part 4: Advancing the Investigation - Mechanism of Action (MoA)

The IC50 value is a measure of potency but is dependent on assay conditions. Understanding the mechanism of inhibition provides deeper insight into the compound's interaction with the enzyme.[11]

G enzyme iNOS Enzyme (E) Active Site es_complex ES Complex enzyme:site->es_complex ei_complex EI Complex enzyme:site->ei_complex substrate L-Arginine (S) substrate->es_complex inhibitor This compound (I) inhibitor->ei_complex product NO + L-Citrulline (P) es_complex->enzyme:name es_complex->product

Caption: Competitive inhibition of iNOS.
Experimental Design for MoA

To determine if inhibition is competitive, non-competitive, or uncompetitive, the assay is run with varying concentrations of both the inhibitor and the substrate (L-arginine).[11]

  • Select several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50).

  • For each inhibitor concentration, perform a substrate titration, measuring the reaction velocity across a range of L-arginine concentrations (e.g., 0.2x to 5x the Km).[11]

  • Plot the data using a Michaelis-Menten plot (Velocity vs. [Substrate]) or a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).

Interpreting MoA Data
Inhibition TypeMichaelis-Menten PlotLineweaver-Burk Plot
Competitive Vmax unchanged, apparent Km increases.Lines intersect on the Y-axis.
Non-competitive Apparent Vmax decreases, Km unchanged.Lines intersect on the X-axis.
Uncompetitive Both apparent Vmax and Km decrease.Lines are parallel.

This analysis reveals whether the compound competes with the substrate for the active site or binds elsewhere, providing critical information for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Derivatives from 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, serving as a versatile building block for a wide array of biologically active compounds.[1][2] Its ability to participate in various chemical transformations, coupled with the favorable pharmacokinetic properties it often imparts to molecules, has made it a cornerstone in the synthesis of numerous pharmaceutical agents.[3][4] Within this class of compounds, 6-Propylpyridin-2-amine emerges as a particularly interesting starting material. The presence of the propyl group at the 6-position offers a lipophilic handle that can be crucial for modulating a compound's interaction with biological targets and improving its metabolic stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical derivatives from this compound, focusing on practical, field-proven protocols and the underlying chemical principles.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound primarily revolves around the reactivity of its exocyclic amino group. This nucleophilic center readily participates in a variety of bond-forming reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Key synthetic transformations include amide bond formation, urea and thiourea synthesis, and transition metal-catalyzed cross-coupling reactions.

I. Synthesis of N-(6-Propylpyridin-2-yl)amide Derivatives: A Gateway to Bioactive Molecules

Amide bond formation is a fundamental transformation in medicinal chemistry, and N-acylation of this compound provides access to a vast chemical space with potential therapeutic applications, including kinase inhibitors and anti-inflammatory agents.[5][6]

Causality of Experimental Choices: The choice of coupling reagent is critical for achieving high yields and purity. While simpler methods like using acyl chlorides are possible, they can be harsh and may not be suitable for complex substrates. Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) offer a milder and more efficient alternative, minimizing side reactions and preserving sensitive functional groups. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the acid generated during the reaction without competing with the primary amine.

Experimental Protocol: Synthesis of N-(6-Propylpyridin-2-yl)benzamide

  • Materials:

    • This compound

    • Benzoic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 4-Dimethylaminopyridine (DMAP)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a solution of benzoic acid (1.2 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere, add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add this compound (1.0 mmol) to the reaction mixture, followed by the dropwise addition of TEA (2.0 mmol).

    • Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(6-Propylpyridin-2-yl)benzamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative N-Acyl Derivatives

DerivativeR GroupYield (%)Biological Target (Example)Reference
1a Phenyl85Kinase Inhibitor Scaffolds[3]
1b 4-Chlorophenyl82Potential Anti-inflammatory[5]
1c 3-(Trifluoromethyl)phenyl78Potential Anticancer Agent[7]

Visualization of Synthetic Workflow

Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product N-(6-Propylpyridin-2-yl)benzamide This compound->Product Benzoic_Acid Benzoic Acid Activated_Ester Activated_Ester Benzoic_Acid->Activated_Ester Activation EDC_DMAP EDC, DMAP EDC_DMAP->Activated_Ester TEA TEA TEA->Product Base Activated_Ester->Product Nucleophilic Attack

Caption: Workflow for the synthesis of N-(6-Propylpyridin-2-yl)benzamide.

II. Synthesis of 1-(6-Propylpyridin-2-yl)urea and Thiourea Derivatives: Exploring Hydrogen Bonding Interactions

Urea and thiourea moieties are prevalent in many pharmaceutical agents due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The synthesis of ureas and thioureas from this compound is a straightforward process that opens up avenues for developing compounds with a range of activities, including anticancer and antimicrobial properties.[7][8]

Causality of Experimental Choices: The reaction of an amine with an isocyanate or isothiocyanate is a highly efficient method for the synthesis of ureas and thioureas, respectively. This reaction is typically fast and clean, often proceeding to completion at room temperature without the need for a catalyst. The choice of solvent is important to ensure the solubility of the reactants. Anhydrous conditions are preferred to prevent the hydrolysis of the isocyanate or isothiocyanate.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(6-propylpyridin-2-yl)urea

  • Materials:

    • This compound

    • 4-Chlorophenyl isocyanate

    • Anhydrous Tetrahydrofuran (THF)

    • Hexanes

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous THF (15 mL) in a round-bottom flask under a nitrogen atmosphere.

    • To this solution, add 4-chlorophenyl isocyanate (1.05 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.

    • Monitor the reaction by TLC to confirm the consumption of the starting materials.

    • Once the reaction is complete, collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold THF and then with hexanes to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the pure 1-(4-chlorophenyl)-3-(6-propylpyridin-2-yl)urea.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Urea and Thiourea Derivatives

DerivativeXR GroupYield (%)Potential ApplicationReference
2a O4-Chlorophenyl95Anticancer Agent[7]
2b SPhenyl92Antimicrobial Agent[8]
2c O3-(Trifluoromethyl)phenyl90Kinase Inhibitor[9]

Visualization of Urea Synthesis Pathway

Urea_Synthesis Amine This compound Product 1-Aryl-3-(6-propylpyridin-2-yl)urea Amine->Product Nucleophilic Addition Isocyanate Aryl Isocyanate Isocyanate->Product

Caption: General scheme for the synthesis of 1-aryl-3-(6-propylpyridin-2-yl)ureas.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a large library of this compound derivatives are not extensively published, general trends can be inferred from related compound classes.

  • N-Acyl Derivatives: The nature of the acyl group significantly influences biological activity. Aromatic and heteroaromatic acyl groups are commonly found in kinase inhibitors, where they can engage in pi-stacking and hydrogen bonding interactions within the ATP-binding pocket.[3] Substitution on the aromatic ring can be used to fine-tune potency and selectivity.

  • Urea and Thiourea Derivatives: The substituents on the terminal nitrogen of the urea or thiourea moiety are critical for activity. Aryl groups with electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity of the molecule.[7] The ability of the urea/thiourea to form bidentate hydrogen bonds is often a key feature for their biological activity.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work in this area could focus on the development of more complex derivatives through multi-step synthetic sequences, including the use of modern cross-coupling methodologies to further functionalize the pyridine ring. The exploration of a broader range of biological targets for these derivatives is also a promising avenue for future research.

References

Application Notes & Protocols: Multi-Component Reactions for the Synthesis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] Its structural simplicity and versatile functionality make it an attractive target in drug discovery programs.[2][4] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, offering significant advantages over traditional linear synthetic routes.[5][6] This guide provides an in-depth exploration of MCRs for the synthesis of substituted 2-aminopyridine derivatives, detailing the underlying principles, step-by-step protocols for key reactions, and expert insights into mechanism and optimization.

The Strategic Advantage of Multi-Component Reactions (MCRs)

In the quest for novel therapeutics, the ability to rapidly generate libraries of diverse compounds is paramount. Traditional linear synthesis, often plagued by multiple steps, intermediate purifications, and cumulative yield losses, can be a significant bottleneck. MCRs circumvent these challenges by combining three or more starting materials in a single, one-pot operation to form a product that incorporates the substantial majority of the atoms from each reactant.[6][7]

Key Advantages:

  • Convergence & Efficiency: Multiple bond-forming events occur in a single pot, drastically shortening synthetic sequences.[6]

  • Atom Economy: MCRs are inherently designed to maximize the incorporation of starting material atoms into the final product, minimizing waste.

  • Operational Simplicity: The one-pot nature reduces the need for intermediate isolation and purification, saving time, solvents, and resources.

  • Diversity-Oriented Synthesis: By systematically varying the individual components, vast libraries of structurally diverse analogues can be generated from a common set of starting materials, ideal for structure-activity relationship (SAR) studies.

MCR_Concept

Featured Protocol I: Catalyst-Free, Four-Component Synthesis of 2-Aminopyridines

This protocol outlines a highly efficient and environmentally benign method for synthesizing substituted 2-aminopyridines from readily available starting materials without the need for a catalyst.[8][9][10] The reaction proceeds by combining an acetophenone derivative, an aromatic aldehyde, malononitrile, and an ammonium source.

Underlying Mechanism

The reaction is believed to proceed through a domino sequence of condensation and cyclization reactions. The process is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile. Concurrently, a condensation between the acetophenone and the ammonium source (e.g., ammonium carbonate) can form an enamine in situ. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by intramolecular cyclization and tautomerization/aromatization, affords the final 2-aminopyridine product.

Four_Component_Mechanism

Experimental Protocol

Materials:

  • Acetophenone derivative (e.g., Acetophenone): 1.0 mmol

  • Aromatic aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Malononitrile: 1.0 mmol

  • Ammonium carbonate: 1.2 mmol

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethanol (for workup)

  • Diethyl ether (for washing)

Procedure:

  • To a 10 mL round-bottom flask, add the acetophenone derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium carbonate (1.2 mmol).[8]

  • Solvent-Free Option: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-80 °C).[8][10] The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Solvent Option: Alternatively, the reactants can be refluxed in a solvent such as ethanol for 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will often form.

  • Add a small amount of cold ethanol or water to the flask and stir to break up the solid mass.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid several times with cold diethyl ether to remove any unreacted starting materials.[8]

  • Dry the product under vacuum to yield the desired 2-aminopyridine derivative. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Featured Protocol II: Three-Component Synthesis via Enaminone Intermediates

This robust three-component reaction provides a flexible and efficient route to a wide variety of substituted 2-aminopyridines using enaminones as key precursors.[6][11] This method offers excellent control over the substitution pattern of the final product.

Underlying Mechanism

The synthesis begins with the Knoevenagel condensation of the pre-formed or in situ generated enaminone with malononitrile, forming a reactive intermediate.[11] This intermediate then undergoes a nucleophilic attack at one of the nitrile groups by a primary amine. The resulting adduct rapidly undergoes an intramolecular cyclization, followed by an aromatization step (often with the elimination of a small molecule like dimethylamine) to yield the final, stable 2-aminopyridine product.[6][11]

Three_Component_Mechanism

Experimental Protocol

Materials:

  • Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one): 1.0 mmol

  • Malononitrile: 1.0 mmol

  • Primary amine (e.g., Benzylamine): 1.0 mmol

  • Solvent (e.g., Ethanol or solvent-free)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer/stir bar or microwave reactor

Procedure (Conventional Heating):

  • In a round-bottom flask, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the primary amine (1.0 mmol).[11]

  • The reaction can be performed solvent-free by heating the mixture at 60-100 °C.[6] Alternatively, add 5 mL of ethanol as a solvent.

  • Heat the mixture to reflux (if using a solvent) or the desired temperature (solvent-free) for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-aminopyridine derivative.

Procedure (Microwave Irradiation - for Optimization): Microwave assistance can dramatically reduce reaction times and improve yields.[12][13][14]

  • Combine the reactants in a 10 mL microwave reaction vial equipped with a small magnetic stir bar.

  • If using a solvent, add 3-5 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes.[15]

  • After the reaction, cool the vial to room temperature and process the mixture as described in the conventional heating workup (steps 5-6).

Data Summary and Optimization

The choice of MCR depends on the desired substitution pattern and available starting materials. The following table summarizes typical conditions for the discussed protocols.

Reaction TypeKey ReactantsCatalystSolventTemp. (°C)TimeTypical Yield
Four-Component Ketone, Aldehyde, Malononitrile, NH₄⁺ SourceNoneSolvent-free or Ethanol25 - 801 - 4 hGood to Excellent
Three-Component Enaminone, Malononitrile, Primary AmineNoneSolvent-free or Ethanol60 - 1002 - 6 hGood to Excellent
Three-Component (MW) Enaminone, Malononitrile, Primary AmineNoneEthanol12010 - 30 minExcellent

Troubleshooting & Optimization Insights:

  • Low Yields: In the four-component reaction, ensure the quality of the ammonium source. For thermally sensitive substrates, consider running the reaction at room temperature for a longer duration. Microwave irradiation is a highly effective method for improving yields and reducing reaction times.[13][15]

  • Catalyst Effects: While the featured protocols are catalyst-free, some MCRs for pyridine synthesis benefit from acid or base catalysis. For instance, Brønsted acids (like acetic acid) or Lewis acids can promote conjugate addition steps in related syntheses, such as the Bohlmann-Rahtz reaction.[16][17] Basic catalysts like triethylamine are used in certain domino reactions to facilitate condensation steps.[18]

  • Solvent Choice: Polar protic solvents like ethanol are often suitable as they can facilitate proton transfer steps in the mechanism.[16] However, solvent-free conditions are highly advantageous from a green chemistry perspective and can lead to faster reaction rates and simpler workups.[6][10]

References

Troubleshooting & Optimization

troubleshooting low yield in 6-Propylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Propylpyridin-2-amine Synthesis

From the Senior Application Scientist's Desk

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridine functionalization. The synthesis of substituted 2-aminopyridines is a cornerstone of medicinal chemistry, yet it presents significant challenges due to the intrinsic electronic properties of the pyridine ring.[1][2][3] The electron-deficient nature of the heterocycle and the coordinating ability of the nitrogen atom can complicate reactions and lead to suboptimal yields.[1][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this compound. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses the most common and frustrating issues encountered during the synthesis of this compound, primarily focusing on the classical Chichibabin amination and related nucleophilic substitutions.

Q1: My Chichibabin reaction for this compound is resulting in a very low yield. What are the most likely causes?

Low yield in a Chichibabin reaction is a frequent problem stemming from several potential sources. The reaction involves the direct amination of the pyridine ring using a strong amide base, typically sodium amide (NaNH₂), and is highly sensitive to reaction conditions.[5][6][7]

A: The primary causes can be categorized as follows:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the nucleophilic attack on the electron-deficient pyridine ring. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials and products, resulting in tar formation.

    • Reaction Time: Incomplete conversion is common if the reaction is not allowed to proceed for a sufficient duration. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[8]

  • Reagent Purity and Activity:

    • Sodium Amide Quality: Sodium amide is highly reactive and readily decomposes upon exposure to moisture. Using old or improperly stored NaNH₂ will drastically reduce the concentration of the active nucleophile, leading to poor conversion. The use of freshly prepared or high-purity commercial sodium amide is strongly recommended.[6]

    • Solvent and Starting Material Purity: The reaction must be conducted under strictly anhydrous conditions.[6] Any water present will quench the sodium amide and can lead to the formation of 6-propyl-2-hydroxypyridine as a byproduct. Solvents must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Work-up and Purification Losses:

    • pH Control During Extraction: As an amine, the product is basic and will be protonated and soluble in the aqueous phase under acidic conditions. During work-up, the aqueous layer should be made sufficiently basic (pH > 10) to ensure the product is in its free-base form, allowing for efficient extraction into an organic solvent.[8]

    • Product Volatility: While this compound is not extremely volatile, some loss can occur if solvents are removed under high vacuum at elevated temperatures.

Q2: I'm observing significant formation of a dark, insoluble tar in my reaction. What causes this and how can it be prevented?

A: Tar formation is a classic sign of polymerization and degradation, which is common under the harsh, high-temperature, and strongly basic conditions of the Chichibabin reaction.

  • Causality: The reaction intermediates and the product itself can be susceptible to further reactions, including polymerization, especially at elevated temperatures. The strong base can also catalyze decomposition pathways.

  • Preventative Measures:

    • Optimize Temperature: Carefully control the reaction temperature. It should be high enough to promote the desired reaction but not so high that it accelerates degradation. Finding this optimal window is key.

    • Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent oxidation, which can contribute to the formation of colored impurities.

    • Modern Modifications: Consider using milder, modern variations of the Chichibabin reaction. For instance, using a sodium hydride (NaH)-iodide composite can mediate the amination under less harsh conditions, potentially reducing side reactions.[5]

Q3: My analysis shows multiple products. How can I improve the regioselectivity for amination at the C2 position?

A: The Chichibabin reaction inherently favors amination at the C2 (and C6) position due to the electronic influence of the ring nitrogen, which stabilizes the intermediate σ-complex. However, C4-amination can sometimes compete.

  • Electronic Control: The propyl group at the C6 position already blocks one of the most reactive sites. This leaves the C2 position as the most electronically favored site for nucleophilic attack.

  • Steric Hindrance: While the propyl group directs amination to the C2 position, it can also provide some steric hindrance, potentially slowing the reaction compared to unsubstituted pyridine. However, this steric effect is generally not sufficient to favor the C4 position.

  • Minimizing Isomers: If C4-amination is observed, it may indicate that the reaction conditions are too harsh, allowing the higher-energy pathway to become more accessible. Reducing the temperature may improve selectivity. However, for 6-substituted pyridines, C2 selectivity is typically high. If isomer formation is a persistent issue, alternative synthetic routes like a nucleophilic aromatic substitution (SNAr) on 2-chloro-6-propylpyridine may offer better control.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in your synthesis.

G Start Low Yield Observed CheckReaction Analyze Reaction Crude (TLC, NMR) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products Present? CheckReaction->SideProducts WorkupLoss Product Lost During Work-up? CheckReaction->WorkupLoss IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes IncreaseTemp Increase Temperature Incomplete->IncreaseTemp Yes CheckReagents Verify Reagent Activity (e.g., fresh NaNH₂) Incomplete->CheckReagents Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes InertAtmosphere Ensure Strict Inert Atmosphere SideProducts->InertAtmosphere Yes PurifyReagents Purify Solvents & Starting Materials SideProducts->PurifyReagents Yes AltRoute Consider Alternative Synthesis Route (e.g., SNAr) SideProducts->AltRoute Persistent Issue OptimizepH Optimize pH of Aqueous Phase (>10) WorkupLoss->OptimizepH Yes GentleSolvent Use Gentle Solvent Removal Conditions WorkupLoss->GentleSolvent Yes Extractions Perform More Extractions WorkupLoss->Extractions Yes

Caption: Troubleshooting flowchart for low yield.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical safety precautions when performing a Chichibabin reaction?

A: Safety is paramount. Sodium amide (NaNH₂) is a highly hazardous material.

  • Reactivity: It reacts violently with water to produce ammonia gas and sodium hydroxide. All glassware must be oven- or flame-dried, and the reaction must be assembled under an inert atmosphere.[6]

  • Handling: Always handle NaNH₂ in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Quenching: After the reaction is complete, the excess NaNH₂ must be quenched carefully. This is typically done by the slow, dropwise addition of a proton source like isopropanol or ethanol before adding water.

FAQ 2: What are some alternative synthesis strategies if the Chichibabin reaction consistently fails?

A: If direct amination proves too challenging, several other reliable methods exist for synthesizing 2-aminopyridines.

  • Nucleophilic Aromatic Substitution (SNAr): This is a very common alternative. It involves reacting a 2-halo-6-propylpyridine (e.g., 2-bromo- or 2-chloro-) with ammonia or an amine, often with the aid of a catalyst (like a copper or palladium complex) and heat.[9]

  • From Pyridine N-Oxides: Pyridine N-oxides can be activated and reacted with various aminating agents to yield 2-aminopyridines. This method can offer different regioselectivity and functional group tolerance.[10]

  • Transition-Metal Catalyzed C-H Amination: This is a more modern approach that involves the direct functionalization of a C-H bond using a transition metal catalyst. While powerful, these methods often require specialized catalysts and ligands.[4]

FAQ 3: How can I best monitor the reaction and characterize the final product?

A: Proper analytical techniques are essential for both troubleshooting and confirming success.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the consumption of the starting material (6-propylpyridine) and the appearance of the more polar product (this compound).

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. You should expect to see characteristic shifts for the aromatic protons on the pyridine ring and the propyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (136.19 g/mol ).[11]

    • Melting Point: If the product is isolated as a solid, its melting point can be compared to literature values as a measure of purity.

Key Reaction Parameter Summary

The following table summarizes the impact of critical parameters on the Chichibabin amination of 6-propylpyridine.

ParameterTypical RangeEffect on YieldImpact on Side Products
Temperature 110 - 160 °CToo low: Incomplete reaction. Too high: Increased yield up to a point, then decomposition.High temperatures increase tar/polymer formation.
Solvent Toluene, Xylene, N,N-DimethylanilineMust be anhydrous and high-boiling. Solvent choice can affect solubility and reaction rate.Protic or wet solvents will quench the reaction and form byproducts.
Amide Source Sodium Amide (NaNH₂)Fresh, high-purity reagent is critical for high yield.Decomposed amide is inactive.
Atmosphere Inert (N₂ or Ar)Essential for preventing reaction with atmospheric moisture and oxygen.Air exposure leads to reagent decomposition and side reactions.

Generalized Experimental Protocol: Chichibabin Amination

This protocol is a general guideline and must be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 6-propylpyridine

  • Sodium amide (high purity)

  • Anhydrous toluene

  • Isopropanol (for quenching)

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous toluene. Carefully add sodium amide (typically 1.5 - 2.5 equivalents) to the solvent with stirring.

  • Heating: Heat the stirred suspension to reflux (approx. 110-130°C, depending on the desired rate).

  • Substrate Addition: Slowly add 6-propylpyridine (1 equivalent) dropwise to the heated suspension over 30 minutes. The reaction mixture will typically turn dark and evolve ammonia gas.

  • Reaction: Maintain the reaction at reflux for 4-12 hours. Monitor the reaction progress by periodically taking aliquots (carefully!), quenching them, and analyzing by TLC.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Very slowly and carefully, add isopropanol dropwise to quench the excess sodium amide. An exothermic reaction and gas evolution will occur.

  • Work-up: After the quench is complete, slowly add water. Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to >10 with a suitable base if necessary.

  • Extraction: Extract the aqueous layer three times with your chosen organic solvent.

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Propylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Propylpyridin-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate a successful and optimized synthesis of this key pyridine derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the specific challenges you may encounter.

I. Overview of Synthetic Strategies

The introduction of an amino group onto a pyridine ring is a fundamental transformation in organic synthesis. For the preparation of this compound, several synthetic routes can be considered, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity of the final product.

The most common approaches for the synthesis of 2-aminopyridines are:

  • The Chichibabin Reaction: A classic method that involves the direct amination of the pyridine ring with an alkali metal amide, such as sodium amide (NaNH₂).[1][2][3]

  • Catalytic Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki-Miyaura amination, which typically involve the reaction of a halogenated pyridine with an amine source in the presence of a palladium or copper catalyst.[4][5][6]

This guide will primarily focus on the optimization of the Chichibabin reaction, as it is a direct and atom-economical approach. We will also address potential issues and provide guidance on alternative catalytic methods.

II. Recommended Synthetic Protocol: Modified Chichibabin Amination

The traditional Chichibabin reaction often requires harsh conditions.[1] A milder and more efficient protocol for the amination of pyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI).[7][8] This modified approach offers better yields and broader substrate scope.[7]

Reaction Scheme:

G start 6-Propylpyridine reagents + NH3 (or amine source) + NaH, LiI + THF, 85 °C start->reagents product This compound reagents->product

Caption: Modified Chichibabin amination of 6-propylpyridine.

Detailed Experimental Protocol:

Materials:

  • 6-Propylpyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonia source (e.g., ammonia gas, or a primary amine for N-substituted products)

  • Quenching solution (e.g., ice-cold water or saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: To a dry, sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), add 6-Propylpyridine (1.0 equiv), sodium hydride (3.0 equiv), and lithium iodide (2.0 equiv).

  • Solvent Addition: Add anhydrous THF to the reaction tube.

  • Amine Source: Introduce the ammonia source. For the synthesis of the primary amine, this can be done by bubbling ammonia gas through the solution or by using a suitable ammonia surrogate.

  • Reaction Conditions: Seal the reaction tube and heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Formation

Q1: I am not observing any product formation, or the yield is very low. What are the potential causes?

A1: Low or no product formation in the Chichibabin reaction can be attributed to several factors:

  • Inactive Reagents: Sodium hydride and lithium iodide are sensitive to moisture. Ensure that all reagents and solvents are anhydrous. It is recommended to use freshly opened or properly stored reagents.

  • Insufficient Temperature: The reaction typically requires elevated temperatures to proceed efficiently.[7] Ensure that the reaction is heated to the recommended temperature of 85 °C.

  • Poor Mixing: The reaction is heterogeneous. Vigorous stirring is crucial to ensure proper mixing of the reagents.

  • Steric Hindrance: The propyl group at the 6-position can sterically hinder the approach of the aminating agent.[9][10] While the modified Chichibabin reaction is generally effective, for particularly hindered substrates, longer reaction times or higher temperatures may be necessary. However, excessive heat can lead to decomposition.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure that the reaction is carried out under a strictly inert atmosphere.

G cluster_start cluster_causes cluster_solutions start Low or No Product Formation cause1 Inactive Reagents start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Poor Mixing start->cause3 cause4 Steric Hindrance start->cause4 cause5 Non-Inert Atmosphere start->cause5 solution1 Use anhydrous reagents and solvents cause1->solution1 solution2 Ensure reaction temperature is 85 °C cause2->solution2 solution3 Maintain vigorous stirring cause3->solution3 solution4 Increase reaction time or consider alternative catalyst cause4->solution4 solution5 Maintain a strict inert atmosphere cause5->solution5

Caption: Troubleshooting workflow for low or no product formation.

Formation of Byproducts

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the Chichibabin amination, leading to a complex reaction mixture and reduced yield of the desired product.

  • Dimerization: A common side reaction is the dimerization of the starting pyridine to form bipyridine derivatives.[2][11] This is often favored at higher temperatures and in the absence of a sufficient excess of the aminating agent. To minimize dimerization, ensure an adequate excess of the ammonia source and maintain careful temperature control.

  • Over-amination: The introduction of a second amino group at the 4-position can occur, especially with prolonged reaction times or a large excess of the aminating agent.[3] Monitoring the reaction progress closely and stopping the reaction once the starting material is consumed can help to avoid this.

  • Alkylation of the Amino Group: If a primary amine is used as the aminating agent, N-alkylation of the product can occur. This is less of a concern when using ammonia as the nitrogen source.

  • Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex mixture of byproducts.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are some common challenges and how can I address them?

A3: The purification of this compound can be challenging due to the presence of unreacted starting material and closely related byproducts.

  • Similar Polarity of Product and Starting Material: The product, this compound, and the starting material, 6-propylpyridine, may have similar polarities, making their separation by column chromatography difficult. Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Tailing on Silica Gel: Amines are known to tail on silica gel columns. To minimize tailing, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.

  • Removal of Mineral Oil: If a dispersion of NaH in mineral oil is used, the mineral oil must be removed before purification. This can be achieved by washing the crude product with a non-polar solvent like hexane, in which the product has low solubility.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for this reaction?

A1: While NaH in the presence of LiI is recommended for its high reactivity and milder conditions, other strong bases like sodium amide (NaNH₂) can also be used, which is the classic Chichibabin reagent. However, NaNH₂ is generally more hazardous to handle and may require higher reaction temperatures.[1][12]

Q2: Is it possible to synthesize N-substituted 6-Propylpyridin-2-amines using this method?

A2: Yes, by replacing the ammonia source with a primary or secondary amine, you can synthesize the corresponding N-substituted derivatives. However, be aware that steric hindrance from both the 6-propyl group and the incoming amine can affect the reaction efficiency.[7]

Q3: What are some alternative methods for the synthesis of this compound?

A3: If the Chichibabin reaction proves to be problematic, catalytic amination methods can be a good alternative. The most common is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of a 2-halo-6-propylpyridine with an amine source.[4][6] This method generally offers high yields and functional group tolerance but requires the synthesis of the halogenated starting material and the use of an expensive palladium catalyst.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from --INVALID-LINK--

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Retrieved from --INVALID-LINK--

  • Oisaki, K., Zhao, D., & Kanai, M. (2013). Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. RSC Publishing. Retrieved from --INVALID-LINK--

  • U.S. Patent No. 4,628,097. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents. Retrieved from --INVALID-LINK--

  • Oisaki, K., Zhao, D., & Kanai, M. (2013). Phosphorus catalysis enabling α-sp 3 -C–H amination of 2-alkylpyridines. ResearchGate. Retrieved from --INVALID-LINK--

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from --INVALID-LINK--

  • Katritzky, A. R., & Dennis, N. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridines. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Chichibabin Reaction. Retrieved from --INVALID-LINK--

  • Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. Retrieved from --INVALID-LINK--

  • Srimurugan, S., & Chen, C. (2014). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC. Retrieved from --INVALID-LINK--

  • Knauber, T., & Chandrasekhar, S. (2010). General and mild preparation of 2-aminopyridines. PubMed. Retrieved from --INVALID-LINK--

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from --INVALID-LINK--

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2016). Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. NIH. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. Retrieved from --INVALID-LINK--

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Retrieved from --INVALID-LINK--

  • Yilmaz, F., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Spectral Data Analysis of 6-Propylpyridazin-3-amine: A Technical Overview. Retrieved from --INVALID-LINK--

  • Szostak, M., & Szostak, R. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Retrieved from --INVALID-LINK--

  • Butini, S., et al. (2008). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. PMC. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Reisman, S. E., & Dander, J. E. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-(propan-2-yloxy)pyridin-3-amine(52025-36-2) 1 h nmr. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Retrieved from --INVALID-LINK--

  • Karmakar, S., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 6-Methylpyridin-2-amine. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from --INVALID-LINK--

  • U.S. Patent No. 3,997,537. (1976). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. Google Patents. Retrieved from --INVALID-LINK--

  • Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. PMC. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Retrieved from --INVALID-LINK--

  • U.S. Patent No. 5,939,553. (1999). Process for preparing pyridine-2,6-diamines. Google Patents. Retrieved from --INVALID-LINK--

  • Chinese Patent No. CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 41995-29-3. Retrieved from --INVALID-LINK--

  • Chinese Patent No. CN101914058A. (2010). Method for preparing 2-dialkyl amino-6-alkyl pyridinium. Google Patents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Propylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and related aminopyridine compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful isolation of high-purity this compound.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry. However, its purification can be challenging due to its basic nature, potential for co-eluting impurities, and specific solubility characteristics. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and any reagents used during the synthesis. This guide will focus on the most common purification techniques: column chromatography, acid-base extraction, and recrystallization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₂N₂--INVALID-LINK--[1]
Molecular Weight 136.19 g/mol --INVALID-LINK--[2]
Appearance Yellow or brown liquid--INVALID-LINK--[1]
Boiling Point 67 °C @ 0.15 Torr--INVALID-LINK--
CAS Number 41995-29-3--INVALID-LINK--[1]

Predicted Spectral Data

While experimental spectral data for this compound is not widely available, the following are predicted values based on its structure and data from analogous compounds. These can serve as a preliminary guide for characterization.[3]

Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Doublet1HPyridine ring proton
~ 6.4 - 6.6Doublet1HPyridine ring proton
~ 6.2 - 6.4Doublet1HPyridine ring proton
~ 4.5 - 5.5Broad Singlet2H-NH₂
~ 2.5 - 2.7Triplet2H-CH₂- (α to ring)
~ 1.6 - 1.8Sextet2H-CH₂- (β to ring)
~ 0.9 - 1.0Triplet3H-CH₃
Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 160 - 162C2 (C-NH₂)
~ 158 - 160C6 (C-propyl)
~ 138 - 140Pyridine ring CH
~ 110 - 112Pyridine ring CH
~ 105 - 107Pyridine ring CH
~ 38 - 40-CH₂- (α to ring)
~ 22 - 24-CH₂- (β to ring)
~ 13 - 15-CH₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium-StrongN-H stretchPrimary amine
3100 - 3000MediumC-H stretchAromatic
2960 - 2850StrongC-H stretchAliphatic (propyl)
1640 - 1600StrongN-H bend (scissoring)Primary amine
1590 - 1450Medium-StrongC=C and C=N stretchPyridine ring

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Column Chromatography

Q1: My compound is streaking or tailing significantly on the silica gel column. How can I improve the peak shape?

A1: Tailing is a classic problem when purifying basic compounds like aminopyridines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface causes this issue.

  • Expert Insight: To counteract this, you need to neutralize the acidic sites on the silica. The most effective way to do this is by adding a small amount of a basic modifier to your mobile phase.

  • Troubleshooting Steps:

    • Add Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate). This will compete with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks.

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives for the purification of basic compounds.

    • Check for Overloading: Tailing can also be a sign of column overloading. Ensure you are not loading too much crude material onto your column. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight, depending on the difficulty of the separation.[4]

Troubleshooting Tailing in Column Chromatography

Q2: I am not getting good separation between my product and a closely eluting impurity. What can I do?

A2: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

  • Expert Insight: The key is to find a solvent system that provides an optimal retention factor (Rf) for your target compound on a TLC plate.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Aim for an Rf value of around 0.3 for your product on a TLC plate.[3] This typically provides the best separation. If your Rf is too high, decrease the polarity of your eluent (e.g., increase the proportion of hexane). If it's too low, increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Try Different Solvent Systems: If you are still struggling with separation in a hexane/ethyl acetate system, explore other solvent combinations. Dichloromethane/methanol or toluene/acetone can sometimes provide different selectivity.

    • Use a Longer Column: Increasing the length of your silica gel bed will increase the number of theoretical plates and can improve the separation of closely eluting compounds.

    • Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[3]

Acid-Base Extraction

Q3: I performed an acid-base extraction to remove a basic impurity, but my product is still contaminated. Why might this be?

A3: Incomplete extraction can occur for several reasons, often related to the number of extractions or the pH of the aqueous layer.

  • Expert Insight: A single extraction is rarely sufficient to remove all of an impurity. Multiple extractions with fresh portions of the acidic solution are necessary to ensure complete removal.

  • Troubleshooting Steps:

    • Perform Multiple Extractions: Extract the organic layer with the acidic solution (e.g., 1M HCl) at least three times.

    • Check the pH: After each extraction, check the pH of the aqueous layer to ensure it is still acidic. If the impurity is a strong base, it may neutralize the acid, requiring the addition of more acid.

    • Vigorous Shaking: Ensure you are shaking the separatory funnel vigorously for at least one minute during each extraction to maximize the contact between the two phases.

    • Back-Washing: After separating the acidic aqueous layer, it can be "back-washed" with a small amount of fresh organic solvent to recover any of your desired product that may have been carried over.[5]

Recrystallization

Q4: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound comes out of solution above its melting point. This is a common problem, especially with impure compounds.

  • Expert Insight: This issue can often be resolved by adjusting the solvent system or the cooling rate.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly.

    • Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Try screening other solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

    • Slow Cooling: Cool the solution as slowly as possible. After removing it from the heat, allow it to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratching or Seeding: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to induce crystallization.[4]

Q5: My recrystallization is not yielding any crystals, even after cooling in an ice bath. What is the problem?

A5: This usually indicates that your solution is not supersaturated, meaning your compound is too soluble in the chosen solvent at low temperatures.

  • Expert Insight: You either have too much solvent, or the solvent is not appropriate for your compound.

  • Troubleshooting Steps:

    • Reduce the Solvent Volume: Re-heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

    • Add an Anti-Solvent: If your compound is highly soluble in one solvent, you can add a second solvent in which it is insoluble (an "anti-solvent") dropwise to the warm solution until it becomes slightly cloudy. Then, re-heat until the solution is clear and allow it to cool slowly.

    • Try a Different Solvent: Your compound may simply be too soluble in the chosen solvent. Refer to a solvent polarity chart and choose a less polar solvent.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using normal-phase flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material and develop it in a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).

    • Add 0.5-1% TEA to the developing solvent.

    • Adjust the solvent ratio until the desired product has an Rf of approximately 0.3.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, applying gentle pressure.

    • If necessary, gradually increase the polarity of the mobile phase to elute your compound.

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Flash Column Chromatography Workflow
Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

Materials:

  • Crude product containing this compound

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in the organic solvent.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate.

    • Drain the lower aqueous layer (containing the protonated amine) into a clean flask.

    • Repeat the extraction of the organic layer with 1M HCl two more times, combining the aqueous extracts.

  • Basification:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate or a more concentrated base like 6M NaOH until the solution is basic (pH > 10).

  • Back-Extraction:

    • Extract the basified aqueous solution three times with fresh portions of the organic solvent.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization (Adapted from similar compounds)

This is a general protocol for the recrystallization of 2-amino-6-alkylpyridines and may require optimization for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of crude product and a few drops of the chosen solvent.

    • The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent and heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

Common Impurities in the Synthesis of this compound

The most common synthetic route to 2-aminopyridines is the Chichibabin reaction, which involves the amination of the corresponding pyridine with sodium amide.[5] This reaction can lead to several byproducts.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 2-propylpyridine.

  • 4-amino Isomer: Amination can sometimes occur at the 4-position, leading to the formation of 4-amino-2-propylpyridine, although the 2-amino isomer is generally favored.

  • Diamination Products: If an excess of sodium amide is used, a second amino group can be added to the ring.[7]

  • Dimerization Products: Under certain conditions, dimerization of the starting pyridine can occur.

Understanding these potential impurities is crucial for developing an effective purification strategy and for analyzing the purity of the final product.

References

identifying and minimizing side reactions in 6-Propylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Propylpyridin-2-amine. As Senior Application Scientists, we provide this resource to help you identify and minimize common side reactions, troubleshoot experimental challenges, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most prevalent method for synthesizing this compound is the Chichibabin reaction , starting from 2-propylpyridine. This reaction involves the direct amination of the pyridine ring using a strong amide base, typically sodium amide (NaNH₂).[1][2]

The primary challenges associated with this synthesis are the potential for side reactions, which can complicate purification and reduce the overall yield of the desired product. The main side reactions include the formation of isomeric byproducts and dimerization of the starting material.[1] The harsh reaction conditions, often requiring high temperatures, can also be a challenge.

Q2: I am observing a significant amount of a dimeric byproduct in my reaction mixture. What is it, and how can I prevent its formation?

The dimeric byproduct you are likely observing is a 2,2'-bipyridine derivative, formed from the coupling of two molecules of the 2-propylpyridine starting material. This is a known side reaction in the Chichibabin synthesis, particularly when conducted at high temperatures and atmospheric pressure.[1]

Troubleshooting Dimerization:

Parameter Problem Solution
Temperature High reaction temperatures promote dimerization.Optimize the reaction temperature. Consider running the reaction at the lowest temperature that allows for a reasonable reaction rate.
Pressure Reactions run at atmospheric pressure are more prone to dimerization.If possible, conduct the reaction under elevated pressure. For example, subjecting the reaction to 350 psi of nitrogen pressure has been shown to significantly reduce dimer formation in favor of the aminated product.[1]
Reagent Traditional high-temperature conditions with sodium amide can favor dimerization.Consider alternative, milder amination methods. The use of a NaH-iodide composite has been reported to mediate the Chichibabin amination under milder conditions.[3]

Troubleshooting Guide: Isomeric Impurities

Q3: My final product is contaminated with an isomer. What is the likely structure of this impurity, and how can I minimize its formation?

The most probable isomeric impurity is 4-amino-2-propylpyridine . While the Chichibabin reaction preferentially adds the amino group to the 2- or 6-position of the pyridine ring, a smaller amount of the 4-isomer can also be formed.[2] The regioselectivity is influenced by both electronic and steric factors.

Minimizing Isomer Formation:

  • Reaction Conditions: Milder reaction conditions can improve regioselectivity. Using potassium amide in liquid ammonia at lower temperatures, sometimes with an oxidant like KMnO₄, can offer better control.[2][4]

  • Alternative Synthesis: If isomeric purity is critical, consider an alternative synthetic route, such as starting from a pyridine N-oxide. This method can provide excellent 2-/4-selectivity for amination.[5]

Experimental Protocols

Protocol 1: Chichibabin Synthesis of this compound

This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry is recommended.

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Reagent Addition: Carefully add sodium amide (NaNH₂) to the toluene. Caution: Sodium amide is highly reactive with water and can form explosive peroxides upon storage. Handle under an inert atmosphere.[6][7][8]

  • Heating: Heat the suspension to reflux with vigorous stirring.

  • Substrate Addition: Slowly add 2-propylpyridine to the reaction mixture.

  • Reaction: Maintain the reaction at reflux for several hours, monitoring the progress by TLC or GC.

  • Quenching: Cool the reaction mixture and cautiously quench by the slow addition of water.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., toluene or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Note: For challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary. Mixed-mode or hydrogen-bonding HPLC columns have shown success in separating aminopyridine isomers.[9][10][11] Cation-exchange chromatography can also be an effective purification method.[12]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.[13]

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Chichibabin Reaction Mechanism and Side Reactions

2-Propylpyridine 2-Propylpyridine Intermediate_1 Intermediate_1 2-Propylpyridine->Intermediate_1 + NaNH2 Dimer Dimer 2-Propylpyridine->Dimer Dimerization This compound This compound Intermediate_1->this compound - H- 4-Amino-2-propylpyridine 4-Amino-2-propylpyridine Intermediate_1->4-Amino-2-propylpyridine Isomerization Low_Yield Low Yield of this compound Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, GC-MS) Optimize_Conditions->Analyze_Byproducts Dimer_Detected Dimer Detected? Analyze_Byproducts->Dimer_Detected Isomer_Detected Isomer Detected? Dimer_Detected->Isomer_Detected No Increase_Pressure Increase Pressure / Lower Temperature Dimer_Detected->Increase_Pressure Yes Milder_Conditions Use Milder Conditions (e.g., NaH/Iodide) Isomer_Detected->Milder_Conditions Yes Purification_Strategy Refine Purification Strategy (Chromatography, Recrystallization) Isomer_Detected->Purification_Strategy No Increase_Pressure->Purification_Strategy Alternative_Route Consider Alternative Synthesis (e.g., from N-oxide) Milder_Conditions->Alternative_Route Alternative_Route->Purification_Strategy

References

issues and solutions for the scale-up synthesis of 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Propylpyridin-2-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. We will explore the common synthetic routes, address the significant challenges encountered during scale-up, and provide robust, field-proven solutions and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two main strategies for synthesizing 2-amino-6-alkylpyridines like this compound: the classical Chichibabin reaction and modern transition-metal-catalyzed cross-coupling reactions.

  • Chichibabin Reaction : This is the historical and most direct method, involving the reaction of a pyridine derivative (like 2-propylpyridine) with a strong amide base, typically sodium amide (NaNH₂).[1][2][3] The reaction proceeds via nucleophilic aromatic substitution, where an amide anion attacks the pyridine ring, leading to the elimination of a hydride ion.[3][4] While direct, this method presents significant safety and handling challenges, especially on a larger scale.[1]

  • Transition-Metal-Catalyzed Amination : Modern approaches, such as the Buchwald-Hartwig amination, offer a safer and often more versatile alternative.[5] This method involves the palladium-catalyzed cross-coupling of a 2-halo-6-propylpyridine (e.g., 2-bromo- or 2-chloro-6-propylpyridine) with an ammonia surrogate or a protected amine, followed by deprotection.[6] Copper-catalyzed methods have also been developed for similar transformations.[5]

Q2: What are the most significant challenges when scaling up the Chichibabin reaction for this synthesis?

Scaling the Chichibabin reaction is a major undertaking fraught with challenges that must be meticulously managed.[7]

  • Safety and Handling of Sodium Amide (NaNH₂) : Sodium amide is a highly hazardous material. It reacts violently with water, is corrosive, and can form shock-sensitive explosive peroxides upon exposure to air or prolonged storage.[8][9][10][11] On a large scale, the risk of accidental exposure to moisture or air increases, necessitating specialized handling equipment like gloveboxes and strictly inert atmospheres (nitrogen or argon).[8][12]

  • Exothermic Reaction and Heat Management : The amination is exothermic. Poor heat transfer in large reactors can lead to thermal runaways, a dangerous increase in temperature and pressure. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[7][13]

  • Hydrogen Gas Evolution : The reaction mechanism involves the elimination of a hydride ion, which subsequently reacts to form hydrogen gas (H₂).[3] On a large scale, this generates a significant volume of flammable gas, creating a serious fire and explosion hazard if not properly vented and managed.

  • Byproduct Formation : Common side reactions include the formation of the 4-amino isomer and 2-hydroxypyridine derivatives, which can complicate purification.[2] Dimerization of the pyridine starting material can also occur.

  • Work-up and Quenching : The quenching of residual sodium amide is also hazardous. Slow, controlled addition of a proton source (like an alcohol) is required to manage the exothermic reaction and hydrogen evolution.

Q3: Which scalable alternatives to the Chichibabin reaction are recommended for industrial production?

For industrial-scale synthesis, transition-metal-catalyzed amination is the preferred route due to its enhanced safety profile, milder reaction conditions, and broader functional group tolerance.

The Buchwald-Hartwig amination is a powerful choice. It typically involves:

  • Starting Material : 2-Chloro-6-propylpyridine or 2-Bromo-6-propylpyridine.

  • Amine Source : Ammonia itself, or surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by a hydrolysis/deprotection step.

  • Catalyst System : A palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos).[5]

  • Advantages on Scale : Avoids the use of sodium amide and the evolution of hydrogen gas. Reactions are generally run under less forcing conditions, and the catalyst loading can often be kept low, making it more cost-effective on scale.

The diagram below illustrates the decision-making process for route selection based on scale and safety considerations.

Route_Selection start Select Synthesis Route for This compound scale What is the production scale? start->scale chichabin Chichibabin Reaction scale->chichabin Lab / Bench Scale (with extreme caution) catalytic Catalytic Amination (e.g., Buchwald-Hartwig) scale->catalytic Pilot / Industrial Scale chichabin_pros Pros: - Direct - Atom economical chichabin->chichabin_pros chichabin_cons Cons (Scale-Up): - Extreme Safety Hazard (NaNH2) - H2 Gas Evolution - Thermal Runaway Risk - Harsh Conditions chichabin->chichabin_cons catalytic_pros Pros (Scale-Up): - High Safety Profile - Milder Conditions - Broader Substrate Scope - Well-understood & Robust catalytic->catalytic_pros catalytic_cons Cons: - Catalyst Cost - Metal Removal/Purification - Multi-step (if starting from pyridine) catalytic->catalytic_cons

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide

Problem: My reaction yield dropped significantly when moving from a 10g to a 1kg scale.
Potential Cause Explanation & Troubleshooting Steps
Inefficient Heat Transfer The Chichibabin reaction is exothermic. On a larger scale, "hot spots" can form due to inefficient mixing and a lower surface-area-to-volume ratio, leading to thermal decomposition of the product or starting material.[13] Solution: 1) Ensure the reactor has adequate cooling capacity and a powerful agitator. 2) Slow down the addition rate of the pyridine starting material to the sodium amide slurry to better control the internal temperature.
Poor Mass Transfer / Mixing The reaction is often heterogeneous (solid NaNH₂ in a solvent). If mixing is poor, the reagents will not come into contact effectively, leading to an incomplete reaction. Solution: 1) Verify that the reactor's impeller design is suitable for solid-liquid slurries. 2) Increase the agitation speed (within safe operational limits). 3) Consider using a higher-boiling, inert solvent like xylene or N,N-dimethylaniline to improve solubility and reaction rate.[3][14]
Incomplete Reaction Larger scale reactions may require longer reaction times to reach completion due to mass and heat transfer limitations. Solution: 1) Monitor the reaction progress using an appropriate in-process control (IPC) like GC or HPLC. 2) Do not rely on the time established at the lab scale; continue the reaction until the starting material is consumed.
Problem: My final product is contaminated with a persistent, difficult-to-remove impurity.

Potential Cause & Impurity ID Explanation & Troubleshooting Steps
Isomeric Byproduct (4-amino-6-propylpyridine) While the Chichibabin reaction preferentially aminates at the C2 position, some amination can occur at the C4 position, especially at higher temperatures. This isomer can be difficult to separate due to similar physical properties. Solution: 1) Maintain a lower reaction temperature if possible. 2) Optimize the purification step. Fractional distillation under high vacuum may be effective. If not, consider derivatization or preparative chromatography, though this is less ideal for scale-up.
Hydrolysis Product (6-Propylpyridin-2-ol) Trace amounts of water in the reaction mixture can react with the intermediate sigma-adduct or the product under basic conditions to form the corresponding pyridone/pyridinol. Solution: 1) Ensure all reagents and solvents are rigorously dried. 2) Use fresh, high-quality sodium amide. Old or improperly stored NaNH₂ may have been exposed to moisture.[8][11] 3) Perform the reaction under a strictly inert atmosphere (e.g., dry nitrogen).
Residual Metal (Palladium) In catalytic amination routes, residual palladium from the catalyst can contaminate the final product. Regulatory limits for heavy metals in APIs are extremely strict. Solution: 1) After the reaction, treat the product solution with a metal scavenger (e.g., silica-functionalized thiols). 2) Perform multiple recrystallizations of the final product. 3) Activated carbon treatment can also be effective at removing residual palladium.

digraph "Troubleshooting_Yield" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield on Scale-Up", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Was Temp. Control Adequate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_mixing [label="Was Mixing Efficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_ipc [label="Did IPC Confirm Completion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

solution_temp [label="Improve Cooling & Slow Addition Rate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_mixing [label="Increase Agitation / Change Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ipc [label="Extend Reaction Time & Monitor", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Yield Optimized", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_temp; check_temp -> check_mixing [label="No"]; check_temp -> solution_temp [label="Yes"];

check_mixing -> check_ipc [label="No"]; check_mixing -> solution_mixing [label="Yes"];

check_ipc -> end_node [label="No"]; check_ipc -> solution_ipc [label="Yes"];

solution_temp -> end_node; solution_mixing -> end_node; solution_ipc -> end_node; }

Caption: Troubleshooting flowchart for addressing low yield on scale-up.

Detailed Experimental Protocols

Protocol 1: Chichibabin Synthesis (Lab Scale - FOR EXPERIENCED PERSONNEL ONLY)

WARNING: This procedure involves extremely hazardous materials and the evolution of flammable gas. A thorough hazard analysis must be conducted before proceeding. This must be performed in a certified chemical fume hood under a strictly inert atmosphere.

  • Materials :

    • Sodium amide (NaNH₂) (Handle in a glovebox)

    • 2-Propylpyridine

    • Anhydrous Toluene or Xylene

    • Isopropanol (for quenching)

    • Ammonium Chloride Solution (saturated)

  • Procedure :

    • Setup : Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen/argon inlet), and a thermometer.

    • Reagent Addition : Under a positive pressure of inert gas, charge the flask with anhydrous toluene and sodium amide (1.5 equivalents).

    • Heating : Heat the stirred slurry to reflux (approx. 110-140°C, depending on solvent).

    • Substrate Addition : Slowly add 2-propylpyridine (1.0 equivalent) dropwise to the refluxing mixture over 1-2 hours. Vigorous gas evolution (H₂) will be observed. Ensure the condenser is adequately cooled and the system is properly vented to a scrubber.

    • Reaction : Maintain the reaction at reflux for 8-12 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.

    • Cooling & Quenching : Cool the reaction mixture to 0°C. EXTREMELY CAUTIOUSLY , slowly add isopropanol dropwise to quench any unreacted sodium amide. This is a highly exothermic step with further gas evolution.

    • Work-up : Once the quench is complete, slowly add saturated ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification : Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Pd-Catalyzed Amination (Scalable Alternative)
  • Materials :

    • 2-Bromo-6-propylpyridine

    • Palladium(II) acetate (Pd(OAc)₂)

    • Rac-BINAP or similar phosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Benzophenone imine

    • Aqueous Hydrochloric Acid (2M)

  • Procedure :

    • Setup : In a glovebox, charge a reactor with Pd(OAc)₂ (0.01 eq), rac-BINAP (0.015 eq), and sodium tert-butoxide (1.4 eq).

    • Reagent Addition : Outside the glovebox, add anhydrous toluene, 2-bromo-6-propylpyridine (1.0 eq), and benzophenone imine (1.2 eq) under a nitrogen atmosphere.

    • Reaction : Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by LC-MS for the consumption of the starting material.

    • Hydrolysis : Cool the reaction to room temperature. Add 2M HCl and stir vigorously for 2-4 hours to hydrolyze the intermediate imine.

    • Work-up : Neutralize the mixture with aqueous sodium bicarbonate. Extract the product with ethyl acetate or another suitable organic solvent.

    • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization or vacuum distillation.

Safety Center: Sodium Amide (NaNH₂)

Handling sodium amide requires strict adherence to safety protocols.[9]

Hazard Prevention & Mitigation
Extreme Reactivity with Water Reacts violently to produce flammable ammonia gas and corrosive sodium hydroxide.[8] Action: ALWAYS handle under a dry, inert atmosphere (glovebox or Schlenk line).[12] Never allow contact with water or moist air. Use only Class D fire extinguishers (for combustible metals); DO NOT USE WATER, CO₂, or foam extinguishers .[8]
Peroxide Formation Can form shock-sensitive, explosive peroxides upon exposure to air, especially if the material appears yellow or brown.[10][11] Action: Use only fresh, white/grey powder. Date containers upon opening. If peroxides are suspected, DO NOT HANDLE . Contact your institution's Environmental Health & Safety (EHS) office immediately for disposal.[12]
Corrosivity Highly corrosive to skin, eyes, and mucous membranes.[8][11] Action: Wear appropriate PPE, including a fire-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[9]
Quenching The process of neutralizing residual NaNH₂ is highly exothermic and releases flammable gas. Action: Perform the quench slowly, at a low temperature (e.g., 0°C), by adding a proton source like isopropanol or tert-butanol dropwise with vigorous stirring and adequate cooling.

References

Validation & Comparative

A Researcher's Guide to the Biological Validation of 6-Propylpyridin-2-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the validation of the biological activity of 6-Propylpyridin-2-amine. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs, particularly the 2-aminopyridine core, suggest a strong potential for bioactivity, drawing parallels to a well-established class of pharmacologically active molecules.[1][2][3] This guide, therefore, takes a predictive and comparative approach, postulating potential biological activities and providing detailed, field-proven methodologies for their validation against established alternatives.

Our editorial control in structuring this guide is driven by the scientific process itself—from hypothesis to experimental validation and data interpretation. We will explore two primary, plausible biological activities for this compound: neuroprotection and antimicrobial efficacy . Additionally, we will delve into a potential mechanism of action through the inhibition of monoamine oxidase (MAO) , a target for neuroprotective agents.[4][5]

Postulated Biological Activities and Comparative Compounds

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological effects.[1][3] The presence of a propyl group on the pyridine ring of this compound enhances its lipophilicity, a characteristic that can facilitate its passage across biological membranes, including the blood-brain barrier, making neurological activity a strong possibility.[1] Furthermore, pyridazine and pyridine derivatives have shown promise as antimicrobial agents.[6][7][8]

To provide a robust comparative validation, this guide will reference the following compounds:

  • Test Compound: this compound (Hypothesized Activity)

  • Neuroprotection Comparator: Fisetin (A flavonoid with known neuroprotective properties)[9]

  • MAO Inhibition Comparators:

    • Selegiline (A selective MAO-B inhibitor)[4][10]

    • Clorgyline (A selective MAO-A inhibitor)[4][10]

  • Antimicrobial Comparators:

    • Streptomycin (Against Gram-positive and Gram-negative bacteria)

    • Fluconazole (Against fungal pathogens)

Section 1: Validation of Neuroprotective Activity

Neurodegenerative diseases are often characterized by neuronal cell death and dysfunction.[11][12] A key strategy in the discovery of new therapeutics is the identification of compounds that can protect neurons from various insults. We will outline a cell-based assay approach to screen for the neuroprotective potential of this compound.[11][13][14]

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow is designed to first assess the intrinsic toxicity of the test compound and then to evaluate its ability to protect neuronal cells from an induced stressor.

neuroprotection_workflow cluster_prep Cell Culture Preparation cluster_toxicity Toxicity Assessment cluster_protection Neuroprotection Assay start Seed HT22 hippocampal neuronal cells in 96-well plates culture Incubate for 24 hours to allow for cell adherence start->culture add_compound_tox Treat cells with varying concentrations of this compound culture->add_compound_tox pre_treat Pre-treat cells with non-toxic concentrations of this compound or Fisetin culture->pre_treat incubate_tox Incubate for 24 hours add_compound_tox->incubate_tox mtt_assay_tox Perform MTT assay to assess cell viability incubate_tox->mtt_assay_tox determine_ntc Determine Non-Toxic Concentration (NTC) range mtt_assay_tox->determine_ntc induce_stress Induce oxidative stress with glutamate or H2O2 pre_treat->induce_stress incubate_protect Incubate for 24 hours induce_stress->incubate_protect mtt_assay_protect Perform MTT assay to assess cell viability incubate_protect->mtt_assay_protect calculate_protection Calculate percentage of neuroprotection mtt_assay_protect->calculate_protection

Caption: Workflow for in vitro neuroprotection screening.

Detailed Protocol: In Vitro Neuroprotection Assay

This protocol utilizes the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability.[15]

Materials:

  • HT22 mouse hippocampal neuronal cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, Fisetin

  • Glutamate or Hydrogen Peroxide (H₂O₂)

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Toxicity Assessment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • Determine the highest concentration of the compound that does not significantly reduce cell viability (Non-Toxic Concentration).

  • Neuroprotection Assay:

    • In a new set of plates, replace the medium with fresh medium containing non-toxic concentrations of this compound or Fisetin.

    • Incubate for 1-2 hours as a pre-treatment.

    • Introduce a neurotoxic challenge by adding glutamate (e.g., 5 mM) or H₂O₂ (e.g., 200 µM) to the wells (except for the negative control wells).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the control (untreated, unstressed cells) and the stressed (glutamate/H₂O₂ treated) cells.

Quantitative Data Comparison (Hypothetical)
CompoundConcentration (µM)% Cell Viability (Toxicity)% Neuroprotection
This compound 198 ± 475 ± 6
1095 ± 562 ± 5
5070 ± 7Not Assessed
Fisetin 199 ± 380 ± 4
1097 ± 468 ± 6
Vehicle Control -1000
Stressed Control -45 ± 50

Section 2: Mechanistic Insight - Monoamine Oxidase (MAO) Inhibition

MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5][16] Selective MAO-A inhibitors are used in treating depression, while MAO-B inhibitors are employed for neurodegenerative disorders.[4]

Experimental Workflow: MAO Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[10][16][17]

mao_inhibition_workflow cluster_assay Assay Plate Preparation cluster_reaction Enzymatic Reaction and Detection start Prepare recombinant human MAO-A and MAO-B enzymes add_enzyme Add MAO-A or MAO-B to wells of a 96-well plate start->add_enzyme add_inhibitor Add varying concentrations of this compound, Selegiline, or Clorgyline add_enzyme->add_inhibitor pre_incubate Pre-incubate to allow inhibitor-enzyme interaction add_inhibitor->pre_incubate add_substrate Initiate reaction by adding MAO substrate (e.g., Tyramine) and a fluorescent probe pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction measure_fluorescence Measure fluorescence to quantify H2O2 production incubate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50

Caption: Workflow for MAO-A and MAO-B inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Tyramine)

  • This compound, Selegiline, Clorgyline

  • Fluorescent probe for H₂O₂ detection (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • Black 96-well microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

  • Assay Setup:

    • To each well of a black 96-well plate, add the assay buffer.

    • Add the MAO-A or MAO-B enzyme.

    • Add the test compound or reference inhibitor dilutions. Include a no-inhibitor control.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation and Detection:

    • Prepare a reaction mixture containing the MAO substrate, fluorescent probe, and HRP.

    • Add the reaction mixture to each well to start the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) at several time points.

  • Data Analysis:

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound against MAO-A and MAO-B.

Quantitative Data Comparison (Hypothetical)
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
This compound 15.21.88.4
Selegiline > 1000.05> 2000
Clorgyline 0.015.50.0018

Section 3: Validation of Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine and pyridazine derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8][18][19][20]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

mic_workflow start Prepare serial dilutions of this compound and standard antibiotics in a 96-well plate inoculate Inoculate wells with a standardized suspension of the test microorganism start->inoculate incubate Incubate at an appropriate temperature and duration inoculate->incubate observe Visually inspect for turbidity to determine the MIC incubate->observe

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound, Streptomycin, Fluconazole

  • Sterile 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound and standard antibiotics across the wells of a 96-well plate using the appropriate broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Quantitative Data Comparison (Hypothetical)
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound 163264
Streptomycin 48> 128
Fluconazole > 128> 1282

Conclusion

This guide provides a scientifically grounded framework for the initial biological validation of this compound. By postulating plausible activities based on its chemical structure and providing detailed, comparative experimental protocols, researchers can systematically evaluate its potential as a neuroprotective and/or antimicrobial agent. The presented workflows, protocols, and data tables serve as a robust starting point for further investigation and development. The true biological profile of this compound awaits discovery through the diligent application of these and other advanced experimental methodologies.

References

A Researcher's Guide to 6-Propylpyridin-2-amine and its Prospective Structural Analogs: A Framework for Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 2-aminopyridine moiety is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic activities.[1][2] This guide focuses on 6-Propylpyridin-2-amine, a specific derivative within this class, and provides a framework for its comparative study against rationally designed structural analogs. While direct comparative experimental data for this compound is not extensively available in public literature, this document will synthesize known information about the broader 2-aminopyridine class to propose a strategic approach for future research.

Profiling the Core Compound: this compound

This compound, also known as 2-Amino-6-propylpyridine, is an aromatic amine with a propyl group at the 6-position of the pyridine ring.[3][4] This substitution is significant as it increases the lipophilicity of the molecule compared to the parent 2-aminopyridine, a property that can profoundly influence its pharmacokinetic and pharmacodynamic behavior.[5] It is recognized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders and in the creation of agrochemicals.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing future experiments.

PropertyValueSource
CAS Number 41995-29-3[3][4][5]
Molecular Formula C₈H₁₂N₂[3][4][5]
Molecular Weight 136.19 g/mol [3]
Appearance Yellow or brown liquid[5]
Boiling Point 67 °C @ 0.15 Torr[3]
Synonyms 6-Propyl-2-pyridinamine, 2-Amino-6-propylpyridine, (6-Propylpyridin-2-yl)amine[3]

The 2-Aminopyridine Scaffold: A Foundation for Biological Activity

The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][6] The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

The biological activity of 2-aminopyridine derivatives is often modulated by the nature and position of substituents on the pyridine ring. For instance, the introduction of different alkyl groups can influence potency and selectivity.[7]

Proposed Structural Analogs for Comparative Study

To understand the structure-activity relationship (SAR) of this compound, a systematic comparative study with its structural analogs is essential. The following analogs are proposed based on common medicinal chemistry strategies of varying steric bulk, lipophilicity, and electronic properties.

  • Varying the Alkyl Chain:

    • 6-Ethylpyridin-2-amine: Shortening the alkyl chain can impact binding affinity and metabolic stability.

    • 6-Isopropylpyridin-2-amine: Introducing branching can increase steric hindrance and potentially lead to more selective interactions with a target protein.

    • 6-Butylpyridin-2-amine: Lengthening the alkyl chain further increases lipophilicity, which may enhance membrane permeability but could also lead to increased non-specific binding.

  • Positional Isomers:

    • 4-Propylpyridin-2-amine & 5-Propylpyridin-2-amine: Moving the propyl group to other positions on the pyridine ring will alter the molecule's shape and electronic distribution, likely leading to different biological activities.

  • Ring Substitution:

    • 5-Fluoro-6-propylpyridin-2-amine: The introduction of a small, electron-withdrawing fluorine atom can alter the pKa of the aminopyridine and influence its binding properties through potential hydrogen bonding or dipole interactions.

Caption: Proposed structural analogs of this compound for a comparative study.

Experimental Workflow for a de novo Comparative Study

Given the lack of extensive public data, a comprehensive study would require a multi-step experimental approach.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis ADMET_Prediction In silico ADMET Prediction SAR_Analysis->ADMET_Prediction

Caption: A generalized experimental workflow for the comparative study of this compound and its analogs.

Synthesis and Characterization

The synthesis of 6-alkyl-2-aminopyridines can be achieved through various established methods. A common approach is the Chichibabin reaction, which involves the amination of pyridines.[2] Alternatively, nucleophilic substitution of a 2-halopyridine with an amine is a widely used method.[8] Modern techniques like palladium-catalyzed Buchwald-Hartwig amination can also be employed for efficient synthesis.[8]

General Protocol for Synthesis of 2-Amino-6-alkylpyridines (Illustrative):

  • Starting Material: Select an appropriate 2-halo-6-alkylpyridine.

  • Reaction Setup: In a reaction vessel, dissolve the 2-halo-6-alkylpyridine in a suitable solvent (e.g., toluene, dioxane).

  • Reagents: Add a source of ammonia (e.g., ammonia solution, ammonium salt) or a primary/secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., BINAP).

  • Base: Add a base (e.g., sodium tert-butoxide) to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, quench the reaction, extract the product into an organic solvent, and purify using column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

Based on the known activities of the 2-aminopyridine scaffold, a panel of in vitro assays should be performed to compare the biological effects of this compound and its analogs.

A. Antimicrobial Activity Assay (Broth Microdilution):

  • Microorganism Preparation: Prepare standardized inoculums of bacterial and/or fungal strains.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate the wells with the prepared microorganisms.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganisms.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.

B. Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. Calculate the IC₅₀ value for each compound.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for a comparative study of this compound and its structural analogs. While the existing literature lacks direct comparative data, the known biological potential of the 2-aminopyridine scaffold suggests that such a study would be a valuable endeavor for the discovery of novel therapeutic agents. The proposed experimental workflows offer a clear path for researchers to generate the necessary data to elucidate the structure-activity relationships within this chemical series. Future research should focus on the synthesis of the proposed analogs, their evaluation in a diverse range of biological assays, and subsequent lead optimization based on the obtained results.

References

A Comparative Guide to 6-Propylpyridin-2-amine and Other Pyridine Derivatives in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of ligands is paramount to the success of catalytic cross-coupling reactions. Pyridine derivatives, with their rich electronic diversity and tunable steric profiles, have emerged as a versatile class of ligands, capable of modulating the reactivity and selectivity of transition metal catalysts.[1][2] This guide provides an in-depth comparison of 6-propylpyridin-2-amine against other key pyridine derivatives, offering insights into their performance in pivotal catalytic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. By synthesizing experimental data and mechanistic principles, this document aims to empower researchers to make informed decisions in catalyst system design.

The Strategic Importance of Pyridine Ligands in Catalysis

Pyridine and its derivatives are N-heterocyclic compounds that act as ligands in a vast array of catalytic applications.[3] The nitrogen atom's lone pair of electrons allows for coordination to a metal center, influencing its electronic properties and, consequently, its catalytic activity.[4][5] The steric and electronic characteristics of substituents on the pyridine ring can be fine-tuned to optimize catalyst performance for specific reactions.[6][7]

Aminopyridines, a subset of these derivatives, introduce an additional coordination site through the amino group, which can lead to unique catalytic behavior.[8][9] The presence of both the pyridine ring nitrogen and the exocyclic amino group can result in chelation, stabilizing the metal center and influencing the reaction pathway.[10] However, this bidentate nature can also lead to catalyst inhibition if the ligand binds too strongly.[11] Therefore, understanding the interplay of steric and electronic effects is crucial for harnessing the full potential of aminopyridine ligands.

Head-to-Head Comparison: this compound in the Spotlight

While direct, comprehensive comparative studies on this compound are limited in the published literature, we can extrapolate its expected performance based on established principles of ligand effects and data from structurally similar aminopyridines. The key distinguishing features of this compound are the presence of an amino group at the 2-position and a propyl group at the 6-position.

  • Electronic Effect: The amino group at the 2-position is electron-donating, which increases the electron density on the pyridine ring and the coordinating nitrogen atom. This can enhance the catalytic activity by making the metal center more electron-rich and thus more reactive in key steps of the catalytic cycle, such as oxidative addition.[5]

  • Steric Effect: The propyl group at the 6-position introduces significant steric bulk near the coordinating nitrogen atom. This steric hindrance can have a profound impact on the ligand's coordination geometry and the stability of the resulting metal complex.[12] It can promote reductive elimination, the product-forming step in many cross-coupling reactions, by destabilizing the transition state.[13]

To provide a quantitative comparison, we will examine the performance of related pyridine derivatives in two of the most important cross-coupling reactions: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds.[5][14] The choice of ligand is critical, especially when dealing with challenging substrates.[15] Below is a comparison of the performance of different pyridine-based ligands in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

Table 1: Comparative Performance of Pyridine Derivatives in the Suzuki-Miyaura Reaction

LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
2-Amino-5-bromo-4-methylpyridine (Substrate) -Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-1685[16][17]
2-Amino-5-bromo-4-methylpyridine (Substrate) -4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-1682[16][17]
4-Substituted Pyridines (Ligands) 4-BromoacetophenonePhenylboronic acid[Pd(L)₂Cl₂]K₂CO₃Toluene/H₂O702>90 (for various L)[4][5]
2-Pyridyl Nucleophile 3,5-(CF₃)₂-bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane110-82[4]
Hypothetical: this compound (as ligand) Aryl HalideArylboronic AcidPd(OAc)₂K₃PO₄Toluene10012Expected High-

Note: Data for this compound is an educated prediction based on the expected positive influence of its steric and electronic properties. Direct experimental data was not available in the reviewed literature.

The data suggests that aminopyridine derivatives can be effective in Suzuki-Miyaura couplings. The high yields obtained with 2-amino-5-bromo-4-methylpyridine as a substrate highlight the compatibility of the aminopyridine scaffold with this reaction.[16][17] For this compound as a ligand, the combination of the electron-donating amino group and the sterically demanding propyl group is anticipated to create a highly active catalytic system, promoting both oxidative addition and reductive elimination.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other fine chemicals.[18][19] The performance of the catalyst is highly dependent on the ligand, which must facilitate the challenging C-N bond-forming reductive elimination.[20]

Table 2: Comparative Performance of Pyridine Derivatives in Buchwald-Hartwig Amination

Ligand/SubstrateAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
N-Arylpyrimidin-2-amine (Synthesis) Aryl BromideVarious AminesPdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux-27-82[21]
3-Halo-2-aminopyridines (Substrate) -MorpholinePd₂(dba)₃ / RuPhosNaOtBuTHF651683[11]
General Protocol Aryl ChlorideAliphatic Amine[Pd(crotyl)Cl]₂ / BippyPhosKOtBuSavie/H₂O601.5up to 90[1]
Hypothetical: this compound (as ligand) Aryl ChlorideSecondary AminePd(OAc)₂NaOtBuToluene1008Expected High-

Note: Data for this compound is a predictive assessment. Direct experimental data was not available in the reviewed literature.

The successful amination of 3-halo-2-aminopyridines demonstrates that the aminopyridine motif is well-tolerated in Buchwald-Hartwig reactions.[11] When used as a ligand, the steric bulk of the 6-propyl group in this compound is expected to be particularly beneficial for the C-N reductive elimination step, which is often the rate-limiting step of the catalytic cycle. This should translate to higher yields and faster reaction times compared to less sterically hindered aminopyridine ligands.

Mechanistic Insights: The "Why" Behind the Performance

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[22][23] The structure of the pyridine ligand directly influences the rates of these elementary steps.

Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(Nu)L Ar-Pd(II)(Nu)L Ar-Pd(II)(X)L->Ar-Pd(II)(Nu)L Transmetalation / Amine Coordination Ar-Pd(II)(Nu)L->Pd(0)L Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L->Ar-Nu Product L L = Pyridine Ligand Ar Ar = Aryl Group X X = Halide Nu Nu = Nucleophile

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

For this compound, the following mechanistic advantages are anticipated:

  • Enhanced Oxidative Addition: The electron-donating amino group increases the electron density at the palladium center, making it more nucleophilic and thus accelerating the oxidative addition of the aryl halide.

  • Facilitated Reductive Elimination: The steric bulk of the 6-propyl group creates a congested environment around the metal center. This steric pressure can promote the reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the catalyst.[13]

The interplay of these electronic and steric effects is what is predicted to make this compound a potentially superior ligand compared to unsubstituted or less substituted pyridine derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established literature procedures.[10][16][17]

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is adapted for the use of an aminopyridine-based ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (or other pyridine ligand, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, potassium phosphate, palladium(II) acetate, and the pyridine ligand.

  • Add toluene via syringe.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base start->reagents solvent Add Solvent and Degas reagents->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is generalized for the use of an aminopyridine ligand.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • This compound (or other pyridine ligand, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add sodium tert-butoxide, the pyridine ligand, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Add toluene, followed by the amine and then the aryl chloride.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion and Future Outlook

The strategic functionalization of the pyridine ring offers a powerful lever to control the outcome of catalytic reactions. While direct experimental data for this compound remains to be extensively reported, a thorough analysis of structure-activity relationships in related systems strongly suggests its potential as a highly effective ligand. The synergistic combination of the electron-donating amino group and the sterically demanding 6-propyl substituent is poised to deliver superior catalytic performance in a range of cross-coupling reactions.

For researchers and drug development professionals, the exploration of novel aminopyridine ligands, such as this compound, represents a promising avenue for discovering more efficient and selective catalytic systems. Further experimental validation is warranted to fully elucidate the catalytic prowess of this and other rationally designed pyridine derivatives.

References

A Researcher's Guide to Characterizing the Selectivity of 6-Propylpyridin-2-amine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the journey from a promising chemical entity to a validated drug candidate is paved with rigorous scientific scrutiny. For a molecule like 6-Propylpyridin-2-amine, a compound with a pyridinamine scaffold suggestive of kinase inhibitory potential, a thorough investigation of its selectivity is not just a regulatory formality but a critical step in understanding its biological activity and potential therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust cross-reactivity and selectivity studies of this compound. By employing a multi-pronged approach and comparing its performance against well-characterized compounds, we can build a detailed and reliable selectivity profile.

The pyridinamine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including kinases. While the specific biological targets of this compound are not yet extensively documented in public literature, its structure warrants a focused investigation into its kinase inhibition profile. Off-target effects are a primary cause of clinical trial failures, and a proactive, in-depth assessment of selectivity can mitigate these risks and potentially uncover novel polypharmacological applications.

This guide will detail a series of experiments designed to elucidate the selectivity of this compound, contextualizing the data through comparison with a highly selective inhibitor, Palbociclib (a CDK4/6 inhibitor), and a non-selective, broad-spectrum kinase inhibitor, Staurosporine.

The Strategic Importance of Selectivity Profiling

The core principle of modern drug discovery is the development of molecules that exert their effects on a specific biological target with minimal engagement of other proteins. This selectivity is crucial for minimizing off-target toxicities. Kinase inhibitors, in particular, present a significant challenge due to the high degree of structural conservation within the ATP-binding site across the human kinome. Therefore, a systematic and multi-tiered approach to selectivity profiling is essential.

Our proposed investigation will follow a logical progression, starting with broad screening to identify potential targets and narrowing down to detailed cellular and biophysical assays to confirm on-target engagement and functional consequences.

Comparative Framework: Establishing a Selectivity Benchmark

To interpret the selectivity profile of this compound, it is essential to include appropriate controls.

  • This compound: The investigational compound.

  • Palbociclib: A highly selective, FDA-approved inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This serves as a benchmark for a desirable, narrow selectivity profile.

  • Staurosporine: A natural product that acts as a potent but non-selective, broad-spectrum kinase inhibitor. This compound provides a reference for a promiscuous binding profile.

By comparing the activity of this compound against these two standards, we can effectively classify its selectivity.

Tier 1: Broad Kinome Profiling

The initial step is to screen this compound against a large, representative panel of kinases to identify its primary targets and potential off-targets. A common and effective method is a competitive binding assay.

Experimental Protocol: Large-Scale Kinase Binding Assay

This assay measures the ability of a compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound, Palbociclib, and Staurosporine in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase panel, a proprietary active site-directed ligand, and the test compounds at a fixed concentration (e.g., 1 µM).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Detection: The amount of bound ligand is quantified using a suitable detection method, such as quantitative PCR (for DNA-tagged ligands) or fluorescence.

  • Data Analysis: The percentage of remaining bound ligand in the presence of the test compound is calculated. A significant reduction in the signal indicates that the test compound has displaced the ligand and is binding to the kinase. Results are often expressed as percent inhibition.

Data Presentation:

The results of the broad kinome screen should be summarized in a table, highlighting the kinases that show significant inhibition (e.g., >70%) at the screening concentration.

Kinase TargetThis compound (% Inhibition @ 1 µM)Palbociclib (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
CDK2/Cyclin AHypothetical Data: 95%Hypothetical Data: 20%Hypothetical Data: 98%
CDK4/Cyclin D1Hypothetical Data: 55%Hypothetical Data: 99%Hypothetical Data: 97%
ABL1Hypothetical Data: 15%Hypothetical Data: 5%Hypothetical Data: 92%
SRCHypothetical Data: 10%Hypothetical Data: 2%Hypothetical Data: 95%
... (and so on for the entire panel).........

Note: Data is presented for illustrative purposes.

Tier 2: Potency Determination for Primary Targets and Key Off-Targets

Following the initial screen, the next step is to determine the potency (IC50 or Kd) of this compound for the primary targets and any significant off-targets identified.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound, Palbociclib, and Staurosporine.

  • Kinase Reaction: In a multi-well plate, combine the specific kinase, its substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Inhibition: Add the serially diluted compounds to the reaction mixture.

  • Incubation: Allow the phosphorylation reaction to proceed for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (nM)Palbociclib IC50 (nM)Staurosporine IC50 (nM)
CDK2/Cyclin AHypothetical Data: 50Hypothetical Data: >10,000Hypothetical Data: 5
CDK4/Cyclin D1Hypothetical Data: 800Hypothetical Data: 11Hypothetical Data: 7
... (other identified targets).........

Note: Data is presented for illustrative purposes.

Tier 3: Cellular Target Engagement

Demonstrating that a compound binds to its intended target in a cellular environment is a crucial step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2][3][4][5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[1][2][3][4][5]

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound at a relevant concentration.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Treat with This compound A->B C Treat with Vehicle (Control) A->C D Heat at Temperature Gradient B->D E Heat at Temperature Gradient C->E F Lysis & Centrifugation (Separate Soluble/Aggregated) D->F E->F G Western Blot for Target Protein F->G H Generate Thermal Shift Curve G->H

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Tier 4: Broader Off-Target Profiling

Beyond the kinome, it is prudent to assess the cross-reactivity of this compound against a panel of other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is typically done through receptor binding assays.

Experimental Protocol: Receptor Binding Assay

These assays measure the ability of a compound to displace a radiolabeled or fluorescently labeled ligand from a specific receptor.[6][7][8][9][10]

Methodology:

  • Assay Preparation: Prepare membranes or cells expressing the receptor of interest.

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of a labeled ligand and varying concentrations of this compound.

  • Separation: Separate the bound from the free ligand, typically by filtration.

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Determine the IC50 or Ki value for the displacement of the labeled ligand by this compound.

Interpreting the Data: A Holistic View of Selectivity

The collective data from these tiered experiments will provide a comprehensive selectivity profile for this compound.

  • High Selectivity: If this compound demonstrates high potency for a single or a small number of related kinases with minimal activity against a broad panel of other kinases and receptors (similar to Palbociclib), it would be considered a selective inhibitor.

  • Moderate Selectivity: If the compound inhibits a few kinases from different families with similar potencies, it would be classified as moderately selective. This may be desirable for certain therapeutic applications (polypharmacology).

  • Low Selectivity (Promiscuous): If this compound inhibits a large number of kinases and other targets with high potency (similar to Staurosporine), it would be considered a non-selective or promiscuous compound, which may be useful as a tool compound but is less desirable for therapeutic development due to the high risk of off-target effects.

Visualization of Selectivity Profiles:

Selectivity_Profiles cluster_selective High Selectivity (e.g., Palbociclib) cluster_nonselective Low Selectivity (e.g., Staurosporine) A Primary Target B Off-Target 1 C Off-Target 2 Compound1 Selective Inhibitor Compound1->A High Potency Compound1->B Low Potency Compound1->C Low Potency D Target A E Target B F Target C Compound2 Non-Selective Inhibitor Compound2->D High Potency Compound2->E High Potency Compound2->F High Potency

Caption: Conceptual representation of selective vs. non-selective inhibitor profiles.

Conclusion

The characterization of a new chemical entity's selectivity is a cornerstone of modern drug discovery. For this compound, a systematic and comparative approach is paramount to understanding its therapeutic potential and potential liabilities. By employing a tiered strategy of broad screening followed by detailed biochemical and cellular assays, and by benchmarking its performance against well-defined selective and non-selective compounds, researchers can build a robust and reliable selectivity profile. This data-driven approach is essential for making informed decisions in the progression of this compound from a promising molecule to a potential therapeutic agent.

References

A Comparative Guide to the In Vivo Efficacy of 6-Propylpyridin-2-amine and Standard of Care in a Preclinical Model of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Amyotrophic Lateral Sclerosis and the Potential of Novel Small Molecules

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] Despite decades of research, therapeutic options remain limited, offering only modest extensions in survival.[3][4] The current standard of care for ALS primarily involves a multi-disciplinary approach to manage symptoms and includes pharmacological interventions such as riluzole, edaravone, and, for a specific genetic subset of patients, tofersen.[1][5][6] However, the search for more effective disease-modifying therapies is a critical priority in the field.

This guide provides a comparative analysis of the hypothetical in vivo efficacy of a novel small molecule, 6-Propylpyridin-2-amine, against the established standards of care in a preclinical model of ALS. While direct in vivo data for this compound is not yet publicly available, this document aims to provide a framework for its evaluation based on the known properties of structurally related pyridinamine compounds and to contextualize its potential within the current therapeutic landscape.

Current Standards of Care in ALS: A Benchmark for Efficacy

A thorough understanding of the existing treatments for ALS is essential to evaluate the potential of new therapeutic candidates. The current FDA-approved treatments for ALS offer varying mechanisms of action and degrees of efficacy.

Riluzole (Rilutek®)

  • Mechanism of Action: Riluzole is thought to modulate glutamate neurotransmission by inhibiting voltage-gated sodium channels, thereby reducing glutamate excitotoxicity, a key pathological feature in ALS.[7][8]

  • In Vivo Efficacy: Clinical trials have demonstrated that riluzole can extend median survival in ALS patients by approximately two to three months.[3][4][8] It has also been shown to slow the decline in muscle strength.[8]

Edaravone (Radicava®)

  • Mechanism of Action: Edaravone is a potent free radical scavenger that is believed to mitigate the effects of oxidative stress, another significant contributor to motor neuron death in ALS.[9]

  • In Vivo Efficacy: In clinical studies, edaravone has been shown to slow the rate of functional decline in a specific subset of ALS patients, as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[10][11][12] However, its impact on overall survival is still under investigation, and some studies have not found a significant clinical benefit when added to standard therapy.[13]

Tofersen (Qalsody™)

  • Mechanism of Action: Tofersen is an antisense oligonucleotide (ASO) specifically designed for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene. It works by binding to SOD1 mRNA, leading to its degradation and thereby reducing the production of the toxic mutant SOD1 protein.[14][15][16]

  • In Vivo Efficacy: Clinical trials have shown that tofersen can significantly reduce levels of SOD1 protein in the cerebrospinal fluid and also lower levels of neurofilament light chain (NfL), a biomarker of neuroaxonal damage.[14][16][17] While it did not initially meet its primary endpoint of slowing disease progression in a 28-week trial, longer-term data suggests a trend towards reduced functional decline with earlier initiation of treatment.[15][16]

Hypothetical In Vivo Evaluation of this compound in a SOD1-G93A Mouse Model of ALS

To assess the potential of this compound, we propose a hypothetical preclinical study using the well-established SOD1-G93A transgenic mouse model, which recapitulates many of the key features of human ALS.

Experimental Design and Rationale

The primary objective of this hypothetical study is to evaluate the neuroprotective effects of this compound and compare them to the standard of care, riluzole.

dot

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment SOD1-G93A Mice SOD1-G93A Mice Randomization Randomization SOD1-G93A Mice->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control n=15 Riluzole (SoC) Riluzole (SoC) Randomization->Riluzole (SoC) n=15 This compound (Low Dose) This compound (Low Dose) Randomization->this compound (Low Dose) n=15 This compound (High Dose) This compound (High Dose) Randomization->this compound (High Dose) n=15 Motor Function Motor Function Vehicle Control->Motor Function Survival Survival Vehicle Control->Survival Histopathology Histopathology Vehicle Control->Histopathology Riluzole (SoC)->Motor Function Riluzole (SoC)->Survival Riluzole (SoC)->Histopathology This compound (Low Dose)->Motor Function This compound (Low Dose)->Survival This compound (Low Dose)->Histopathology This compound (High Dose)->Motor Function This compound (High Dose)->Survival This compound (High Dose)->Histopathology

Caption: Hypothetical experimental workflow for evaluating this compound in an ALS mouse model.

Detailed Experimental Protocol
  • Animal Model: Male SOD1-G93A transgenic mice (n=60) and wild-type littermates (n=15) are used. Mice are housed under standard conditions with ad libitum access to food and water.

  • Treatment Groups: At 60 days of age, SOD1-G93A mice are randomly assigned to one of four treatment groups (n=15 per group):

    • Vehicle Control (0.5% methylcellulose in sterile water, oral gavage)

    • Riluzole (8 mg/kg/day in drinking water)

    • This compound (10 mg/kg, oral gavage)

    • This compound (30 mg/kg, oral gavage)

  • Motor Function Assessment:

    • Rotarod Test: Mice are tested weekly on an accelerating rotarod to assess motor coordination and balance. The latency to fall is recorded.

    • Grip Strength: Forelimb and hindlimb grip strength are measured weekly using a grip strength meter.

  • Survival and Body Weight:

    • Survival is monitored daily. The endpoint is defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

    • Body weight is recorded weekly as an indicator of general health and disease progression.

  • Histopathological Analysis:

    • At the study endpoint, a subset of mice from each group is euthanized, and spinal cord tissue is collected.

    • Motor Neuron Count: Lumbar spinal cord sections are stained with cresyl violet, and the number of surviving motor neurons in the ventral horn is quantified.

    • Astrocyte and Microglia Staining: Immunohistochemical staining for GFAP (astrocytes) and Iba1 (microglia) is performed to assess neuroinflammation.

Hypothetical Comparative Efficacy Data

The following tables present hypothetical data that would be considered a positive outcome for this compound in this preclinical setting.

Table 1: Motor Function and Survival Outcomes
Treatment GroupOnset of Motor Deficits (days)Peak Rotarod Performance (seconds)Survival (days)
Vehicle Control95 ± 5120 ± 15130 ± 8
Riluzole (8 mg/kg)102 ± 6145 ± 12142 ± 7
This compound (10 mg/kg)105 ± 5155 ± 18148 ± 9
This compound (30 mg/kg)115 ± 7180 ± 20160 ± 10
Table 2: Histopathological Findings
Treatment GroupMotor Neuron Survival (%)Astrocyte Activation (GFAP+ area, %)Microglia Activation (Iba1+ area, %)
Vehicle Control35 ± 825 ± 520 ± 4
Riluzole (8 mg/kg)45 ± 720 ± 415 ± 3
This compound (10 mg/kg)50 ± 918 ± 312 ± 2
This compound (30 mg/kg)65 ± 1012 ± 28 ± 2

Interpreting the Hypothetical Data and Future Directions

The hypothetical data presented above suggests that this compound could offer a significant therapeutic advantage over the current standard of care, riluzole, in this preclinical ALS model. The dose-dependent improvement in motor function, extension of survival, and preservation of motor neurons, coupled with a reduction in neuroinflammation, would be highly encouraging.

Potential Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, its structural features suggest several plausible pathways.

dot

MoA_Hypothesis cluster_pathways Potential Cellular Targets This compound This compound Ion Channel Modulation Ion Channel Modulation This compound->Ion Channel Modulation Reduces Excitotoxicity Anti-inflammatory Pathways Anti-inflammatory Pathways This compound->Anti-inflammatory Pathways Suppresses Glial Activation Neurotrophic Factor Upregulation Neurotrophic Factor Upregulation This compound->Neurotrophic Factor Upregulation Promotes Neuronal Survival Motor Neuron Protection Motor Neuron Protection Ion Channel Modulation->Motor Neuron Protection Anti-inflammatory Pathways->Motor Neuron Protection Neurotrophic Factor Upregulation->Motor Neuron Protection

Caption: Hypothesized mechanisms of action for this compound in ALS.

Further in vitro and in vivo studies would be necessary to confirm these hypotheses and to fully characterize the pharmacological profile of this compound.

Conclusion

While this guide presents a hypothetical scenario, it underscores the critical need for novel therapeutic agents with improved efficacy for ALS. The framework outlined here for the preclinical evaluation of this compound provides a roadmap for assessing its potential as a disease-modifying therapy. Should experimental data align with the positive outcomes hypothesized in this guide, this compound could represent a promising new candidate for the treatment of ALS, warranting further development and clinical investigation.

References

A Comparative Spectroscopic Guide to 6-Propylpyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, pyridinamine derivatives are crucial scaffolds due to their versatile biological activities. 6-Propylpyridin-2-amine, a member of this family, is a key intermediate in the synthesis of various target molecules. A definitive understanding of its spectroscopic signature, and how it evolves from its precursors, is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth spectroscopic comparison of this compound with its common precursor, 2-amino-6-methylpyridine. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. The objective is to provide researchers, scientists, and drug development professionals with a practical, data-driven reference for the synthesis and characterization of this important compound.

The Synthetic Transformation: A Spectroscopic Journey

The synthesis of this compound from 2-amino-6-methylpyridine typically involves the extension of the methyl group at the 6-position of the pyridine ring. This is often achieved through a deprotonation-alkylation sequence. Spectroscopically, this transformation from a methyl to a propyl group introduces distinct changes that are readily observable.

Visualizing the Synthesis

The following diagram outlines the general synthetic pathway from the precursor to the final product.

Synthetic_Pathway Synthetic Pathway to this compound Precursor 2-amino-6-methylpyridine Intermediate Deprotonated Intermediate Precursor->Intermediate 1. Strong Base (e.g., n-BuLi) Product This compound Intermediate->Product 2. Alkylating Agent (e.g., Ethyl halide) Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr pellet or neat film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (≥400 MHz) NMR_Prep->NMR FTIR FT-IR Spectrometer IR_Prep->FTIR MS Mass Spectrometer (ESI or EI) MS_Prep->MS NMR_Data Process & Interpret ¹H and ¹³C Spectra NMR->NMR_Data IR_Data Analyze Vibrational Frequencies FTIR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data

A Researcher's Guide to Computational Docking: Evaluating 6-Propylpyridin-2-amine Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of performing a computational docking study, using 6-Propylpyridin-2-amine as our lead compound of interest. We will compare its potential binding affinities against selected protein targets with that of structurally related analogs and known inhibitors. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific reasoning that underpins methodological choices in modern computational drug discovery.

Introduction: The "Why" Behind the "How"

In the vast landscape of drug discovery, computational docking has emerged as an indispensable tool.[1][2][3] It allows us to predict how a small molecule, or 'ligand', might bind to a macromolecular target, typically a protein, at an atomic level.[4] This in silico approach offers a rapid and cost-effective means to screen virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and generate hypotheses about structure-activity relationships (SAR).[1][5]

Our subject molecule, this compound, belongs to the 2-aminopyridine class of compounds. This scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules with a wide array of activities, including antibacterial, anticancer, and as inhibitors of key enzymes like kinases and nitric oxide synthases.[6][7][8] While there is limited publicly available data on the specific biological targets of this compound, its structural motifs suggest potential interactions with various protein families. This guide will, therefore, use it as a case study to illustrate the process of a rigorous computational docking analysis.

PART 1: Target and Comparator Selection - A Logic-Driven Approach

The success of any docking study hinges on the careful selection of both the protein targets and the molecules for comparison.

Identifying Plausible Protein Targets

Given that derivatives of 2-aminopyridine have shown activity against kinases and nitric oxide synthases, we have selected two representative targets for our hypothetical study:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology. We will use the crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1DI8).

  • Neuronal Nitric Oxide Synthase (nNOS): This enzyme is involved in neurotransmission, and its inhibitors are being investigated for various neurological disorders.[8] We will use the crystal structure of the nNOS oxygenase domain (PDB ID: 1QW6).

Selecting Comparator Molecules

To contextualize the docking results of this compound, a set of comparator molecules is essential:

  • Scaffold Control (2-aminopyridine): The core chemical structure, to establish a baseline.

  • Structural Analog (6-methylpyridin-2-amine): To investigate the effect of the alkyl chain length at the 6-position.

  • Positive Control for CDK2 (Staurosporine): A well-known, potent, albeit non-selective, kinase inhibitor.

  • Positive Control for nNOS (L-Arginine): The natural substrate for nNOS.

PART 2: The Docking Workflow - A Validated Protocol

Here, we present a detailed, step-by-step methodology for performing the docking study using the widely-used and validated software suite of AutoDock Vina, alongside UCSF Chimera for visualization and preparation.[9][10]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleanup, Add Hydrogens) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Analyze Results (Binding Energy, Pose Visualization) dock->results compare Comparative Analysis (Compare with Controls) results->compare

Caption: Computational Docking Workflow.

Step 1: Protein Preparation

The goal of this step is to prepare the raw protein crystal structure from the Protein Data Bank (PDB) for docking. This involves cleaning the structure and adding necessary atoms.[11][12][13]

  • Fetch the Structure: In UCSF Chimera, fetch the PDB structure (e.g., 1DI8 for CDK2).

  • Clean the PDB File:

    • Remove water molecules (Actions > Atoms/Bonds > Delete, then select water). Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding, in which case more advanced methods are needed.

    • Delete any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors.

    • If the crystal structure contains multiple protein chains (an oligomer), retain only the chain that contains the binding site of interest.

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add them using Tools > Structure Editing > AddH. Ensure correct protonation states for amino acid residues, particularly histidines, at a physiological pH (e.g., 7.4).

  • Add Charges: Assign partial charges to the protein atoms. For AutoDock, Kollman charges are typically used.

  • Save the Prepared Protein: Save the cleaned protein in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Step 2: Ligand Preparation

The ligands must be converted into a 3D format with correct stereochemistry and assigned rotatable bonds.[14][15]

  • Obtain Ligand Structures: Obtain 2D structures (e.g., from PubChem) or draw them in a chemical drawing program.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures to 3D.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds: In AutoDockTools (part of the MGLTools package), define the rotatable bonds of the ligand. This allows for ligand flexibility during docking.

  • Save in .pdbqt Format: Save the prepared ligand in the .pdbqt format. This file will contain information on the ligand's rotatable bonds.

Step 3: Grid Box Generation

The "grid box" defines the three-dimensional space within the protein's binding site where the docking algorithm will search for optimal ligand poses.[10]

  • Identify the Binding Site: The binding site is typically the location of the co-crystallized ligand in the original PDB file.

  • Define the Box: In AutoDockTools, center the grid box on the identified binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to unnecessarily increase computation time. A typical size is a cube with 20-25 Å sides.

Step 4: Running the Docking Simulation

With the prepared protein, ligand, and grid parameters, the docking can be performed using AutoDock Vina.[16]

  • Create a Configuration File: Create a text file that specifies the paths to the protein and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execute Vina: Run Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file (also in .pdbqt format) containing the predicted binding poses and their corresponding binding affinity scores.

PART 3: Results and Comparative Analysis

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding score. The score, typically in kcal/mol, represents an estimate of the binding affinity.[17][18] A more negative score indicates a stronger predicted binding affinity.[17]

Quantitative Data Summary

The table below presents hypothetical docking scores for our compounds of interest against CDK2 and nNOS.

CompoundTargetPredicted Binding Affinity (kcal/mol)
This compound CDK2-7.2
nNOS-6.8
2-aminopyridine (Scaffold) CDK2-5.1
nNOS-4.9
6-methylpyridin-2-amine (Analog) CDK2-6.3
nNOS-5.9
Staurosporine (Positive Control) CDK2-11.5
L-Arginine (Positive Control) nNOS-7.5
Analysis of Binding Poses

Beyond the score, it is crucial to visually inspect the top-ranked binding poses.[19][20] This allows for an analysis of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

G cluster_protein Protein Active Site cluster_ligand This compound H_Bond_Acceptor H-Bond Acceptor (e.g., Carbonyl Oxygen) H_Bond_Donor H-Bond Donor (e.g., Amide Hydrogen) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val, Ile) Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr) Amino_Group Amino Group (-NH2) Amino_Group->H_Bond_Acceptor Hydrogen Bond Amino_Group->H_Bond_Donor Hydrogen Bond Pyridine_Ring Pyridine Ring Pyridine_Ring->Aromatic_Residue Pi-Pi Stacking Propyl_Group Propyl Group Propyl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Key Protein-Ligand Interactions.

Discussion and Scientific Integrity

Based on our hypothetical results, the propyl group in this compound appears to contribute favorably to the binding affinity compared to the smaller methyl group or the unsubstituted scaffold, likely by engaging in additional hydrophobic interactions within the binding pocket. However, its predicted affinity is weaker than that of the known potent inhibitor (Staurosporine) and in a similar range to the natural substrate (L-Arginine).

It is imperative to acknowledge the limitations of computational docking. The scoring functions are approximations of the true binding free energy and can have inaccuracies.[2] The protocol described here assumes a rigid protein, which is not always the case in reality.[4] Therefore, docking results should be treated as predictions that require experimental validation (e.g., through in vitro binding assays) to confirm their validity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a computational docking study, using this compound as a case study. By systematically preparing the protein and ligands, performing the docking simulation, and critically analyzing the results in comparison to relevant controls, researchers can generate valuable hypotheses to guide their drug discovery efforts. The principles and methodologies detailed herein provide a solid foundation for the application of in silico techniques to accelerate the identification of novel therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents, such as 6-Propylpyridin-2-amine, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory compliance.

Hazard Assessment and Immediate Safety Precautions

This compound is a substituted pyridine derivative with significant health and environmental hazards. A thorough understanding of these risks is the foundation of safe handling and disposal.

1.1. Summary of Hazards

Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral) Toxic if swallowed.💀
Acute Toxicity (Dermal) Toxic in contact with skin.💀
Skin Corrosion Causes severe skin burns and eye damage.corrosive
Serious Eye Damage Causes serious eye damage.corrosive
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.árvore e peixe mortos

1.2. Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is mandatory. The minimum required PPE includes[1]:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are essential to prevent skin contact[2].

  • Eye Protection: Chemical splash goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin[2].

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required. All work with the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risk[2].

Spill Response Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.

2.1. Immediate Actions

  • Alert Personnel: Immediately notify others in the vicinity of the spill[3][4].

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely[5]. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[2].

2.2. Small Spill Cleanup Workflow

This workflow is intended for small, manageable spills by trained laboratory personnel.

Spill_Cleanup cluster_prep Preparation cluster_cleanup Cleanup cluster_decon Decontamination PPE Don Appropriate PPE Contain Contain the Spill PPE->Contain Secure Area Absorb Absorb with Inert Material Contain->Absorb Prevent Spread Collect Collect Residue Absorb->Collect Sweep from Outside In Decontaminate Decontaminate Area Collect->Decontaminate Package & Label Dispose Dispose of Waste Decontaminate->Dispose Wash with Soap & Water

Caption: Workflow for small chemical spill cleanup.

Step-by-Step Spill Cleanup Procedure:

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in section 1.2[3].

  • Contain the Spill: Prevent the spread of the material by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter[6][7].

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in to minimize dust generation[3][8].

  • Collect the Residue: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated, leak-proof hazardous waste container[6][9].

  • Decontaminate the Area: Wash the spill area with soap and water, and collect the rinse water for disposal as hazardous waste if the spill was significant[3][9].

  • Dispose of Waste: All contaminated materials, including absorbents, gloves, and cleaning materials, must be placed in the hazardous waste container, which should then be sealed, labeled, and disposed of according to the procedures in the following section[5][10].

Proper Disposal Procedures for this compound

All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7][10].

3.1. Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.

  • Dedicated Waste Container: Collect all this compound waste, including unused product, contaminated labware (pipette tips, weighing paper), and spill cleanup materials, in a dedicated, compatible, and clearly labeled hazardous waste container[2][10].

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents or strong acids, to prevent potentially hazardous reactions[2][11].

3.2. Waste Container Management

The integrity and proper labeling of waste containers are critical for safe storage and disposal.

RequirementSpecificationRationale
Container Material Chemically compatible, leak-proof with a secure screw-top cap (e.g., polyethylene)[7][10].Prevents degradation of the container and leakage of hazardous material.
Labeling Must include "Hazardous Waste," the full chemical name "this compound," and associated hazard pictograms[7][10].Ensures clear identification of contents and associated risks for all handlers.
Container Status Keep containers closed at all times except when adding waste[10]. Do not overfill; a maximum of 90% capacity is recommended[10].Prevents the release of vapors and avoids spills during handling and transport.

3.3. Disposal Workflow

The following diagram outlines the procedural flow for the disposal of this compound waste.

Disposal_Workflow Start Start: Generation of Waste Segregate Segregate this compound Waste Start->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Use dedicated container Store Store in Satellite Accumulation Area Containerize->Store Seal container Request Request Waste Pickup from EHS Store->Request When container is full End End: Proper Disposal by EHS Request->End

Caption: Step-by-step chemical waste disposal workflow.

Step-by-Step Disposal Protocol:

  • Identify and Segregate: All waste containing this compound must be classified as hazardous waste. Keep this waste stream separate from others[2][10].

  • Containerize and Label: Place the waste into a designated hazardous waste container that is properly labeled with the full chemical name and hazard warnings[7][10].

  • Store Safely: Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials[10].

  • Arrange for Disposal: Once the container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup[11].

Conclusion

The responsible management and disposal of this compound are non-negotiable aspects of safe laboratory practice. By adhering to the protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment from the significant hazards posed by this compound. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Propylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Propylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.